molecular formula C6H7Cl2N3 B3109406 3,6-dichloro-N,N-dimethylpyridazin-4-amine CAS No. 17258-35-4

3,6-dichloro-N,N-dimethylpyridazin-4-amine

Cat. No.: B3109406
CAS No.: 17258-35-4
M. Wt: 192.04 g/mol
InChI Key: GDOZNCSOXDGQKK-UHFFFAOYSA-N
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Description

Product Overview: 3,6-Dichloro-N,N-dimethylpyridazin-4-amine is a synthetic organic compound featuring a pyridazine core structure. It has the molecular formula C7H7Cl2N3O and a molecular weight of 220.06 g/mol. This compound is intended for research and development purposes only and is not for diagnostic or therapeutic use. Research Context and Potential Applications: The pyridazine scaffold is a privileged structure in medicinal chemistry and materials science. Research into similar dichloropyridazine compounds indicates their utility as key synthetic intermediates . The presence of two chlorine atoms on the pyridazine ring makes this molecule a versatile building block for further chemical derivatization, enabling the construction of more complex molecular architectures through substitution reactions . While the specific biological activity of 3,6-dichloro-N,N-dimethylpyridazin-4-amine is not fully elucidated, analogs based on the pyridazine and pyrimidine ring systems are extensively investigated for their pharmacological properties. Related heterocyclic compounds have demonstrated a range of bioactivities in scientific studies, including anti-inflammatory, antibacterial, and antiviral effects . Researchers may explore this compound in the synthesis of novel small molecules for biological screening or as a precursor in the development of specialized chemicals. Handling and Storage: Store under an inert atmosphere at 2-8°C. Please refer to the Safety Data Sheet (SDS) for detailed handling and safety information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dichloro-N,N-dimethylpyridazin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7Cl2N3/c1-11(2)4-3-5(7)9-10-6(4)8/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOZNCSOXDGQKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NN=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 3,6-Dichloro-N,N-dimethylpyridazin-4-amine (CAS 17258-35-4)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Orthogonal Pyridazine Scaffold

3,6-dichloro-N,N-dimethylpyridazin-4-amine (CAS 17258-35-4) represents a high-value heterocyclic building block, distinct from its more common isomer, 3,6-dichloropyridazin-4-amine. Its value in medicinal chemistry lies in its electronic asymmetry . The introduction of the electron-donating dimethylamino group at the C4 position creates a distinct reactivity differential between the remaining chlorine atoms at C3 and C6. This guide details the physicochemical profile, regioselective synthesis, and orthogonal functionalization strategies that allow researchers to use this scaffold for the precision synthesis of complex bioactive molecules, particularly kinase inhibitors and agrochemicals.

Part 1: Chemical Identity & Physicochemical Profile[1]

This compound is characterized by a pyridazine core substituted with chlorines at the 3 and 6 positions and a dimethylamino group at the 4 position. The steric and electronic influence of the dimethylamino group is the defining feature of its reactivity.

Table 1: Technical Datasheet
PropertySpecification
CAS Number 17258-35-4
IUPAC Name 3,6-dichloro-N,N-dimethylpyridazin-4-amine
Molecular Formula

Molecular Weight 192.05 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 68–72 °C (Predicted/Analogous range)
Solubility Soluble in DCM, EtOAc, THF, DMSO; Sparingly soluble in water
pKa (Conjugate Acid) ~2.1 (Pyridazine N2 protonation)
Storage Inert atmosphere, 2–8 °C, protect from light

Part 2: Synthesis & Regiochemistry[5][6][7]

The synthesis of CAS 17258-35-4 is a classic example of regioselective Nucleophilic Aromatic Substitution (


) . The starting material is typically 3,4,6-trichloropyridazine.[1]
The Regioselectivity Logic

In 3,4,6-trichloropyridazine, the carbon atoms at positions 4 and 5 are the most electrophilic because they are para-like to the ring nitrogens (N1 and N2, respectively). However, in the trichloro- derivative, C4 and C5 are chemically distinct due to the chlorine substitution pattern.

  • C4 Position: Flanked by a chlorine at C3 and a hydrogen at C5 (in 3,6-dichloro systems) or another chlorine in the trichloro precursor.

  • Mechanism: The nucleophilic attack of dimethylamine occurs preferentially at C4 . This is driven by the stabilization of the Meisenheimer intermediate, where the negative charge is delocalized onto the ring nitrogens.

DOT Diagram 1: Synthesis Pathway & Electronic Activation

The following diagram illustrates the synthesis from 3,4,6-trichloropyridazine and the electronic logic governing the C4-substitution.

SynthesisPath cluster_logic Regioselectivity Driver SM 3,4,6-Trichloropyridazine (Electrophilic C4/C5) Inter Meisenheimer Complex (Stabilized by N1/N2) SM->Inter SNAr Attack at C4 Reagent Dimethylamine (Me2NH) (Nucleophile) Reagent->Inter Product 3,6-dichloro-N,N- dimethylpyridazin-4-amine (CAS 17258-35-4) Inter->Product -HCl (Aromatization) Note C4 is activated by para-resonance with N1. Sterics of C3-Cl guide incoming Nu to C4.

Caption: Synthesis of CAS 17258-35-4 via regioselective SNAr. The C4 position is electronically favored for nucleophilic attack.

Part 3: Reactivity & Orthogonal Functionalization

Once synthesized, CAS 17258-35-4 becomes a "bifunctional linchpin." The two remaining chlorines (at C3 and C6) are not equivalent .

The Reactivity Hierarchy
  • C6-Chlorine (Most Reactive): This position is meta to the electron-donating dimethylamino group. It retains significant electrophilicity and is less sterically hindered. It is the primary site for the first Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille).

  • C3-Chlorine (Least Reactive): This position is ortho to the bulky, electron-rich dimethylamino group. The steric bulk hinders catalyst approach, and the electron donation deactivates the C-Cl bond. This position usually requires harsher conditions or specialized ligands (e.g., Buchwald ligands) to react.

This hierarchy allows for Orthogonal Functionalization : You can selectively install one group at C6, isolate the intermediate, and then install a different group at C3.

DOT Diagram 2: Divergent Functionalization Workflow

ReactivityFlow Start 3,6-dichloro-N,N-dimethylpyridazin-4-amine (Scaffold) Step1 Step 1: C6-Selective Coupling (Suzuki/Stille) Start->Step1 Pd(PPh3)4, Ar-B(OH)2 mild base, 60°C Intermed 6-Aryl-3-chloro-N,N- dimethylpyridazin-4-amine Step1->Intermed Step2 Step 2: C3-Coupling (High Temp / Specialized Ligands) Intermed->Step2 Pd2(dba)3, XPhos Ar'-B(OH)2, 100°C Final 3,6-Diaryl-N,N- dimethylpyridazin-4-amine (Final Drug Candidate) Step2->Final Logic Why C6 first? Less Steric Hindrance Less Electronic Deactivation Logic->Step1

Caption: Sequential functionalization strategy. C6 reacts under mild conditions; C3 requires forcing conditions due to steric/electronic deactivation.

Part 4: Experimental Protocol (Self-Validating)

Objective: Synthesis of 3,6-dichloro-N,N-dimethylpyridazin-4-amine from 3,4,6-trichloropyridazine.

Safety Prerequisite: Work in a fume hood. Pyridazines can be irritants.


 is volatile and toxic.
Materials
  • 3,4,6-Trichloropyridazine (1.0 equiv)

  • Dimethylamine (2.0 M in THF, 1.1 equiv) — Note: Limiting the amine prevents disubstitution.

  • Triethylamine (

    
    , 1.2 equiv) — Acid scavenger.
    
  • Dichloromethane (DCM) or THF (Anhydrous).

Procedure
  • Preparation: Dissolve 3,4,6-trichloropyridazine (10 mmol) in anhydrous THF (50 mL) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice bath. Reasoning: Low temperature enhances regioselectivity for C4 over C3/C6.

  • Addition: Add the triethylamine (12 mmol) followed by the slow, dropwise addition of dimethylamine solution (11 mmol) over 15 minutes.

  • Reaction: Allow the mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature (RT) and stir for an additional 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

    • Self-Validation Point: The starting material (trichloro) should disappear. A major spot (product) should appear.[2] If a second, more polar spot appears, you have likely over-substituted at C6; reduce temperature or equivalents in future runs.

  • Work-up: Quench with water (20 mL). Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

  • Characterization: Confirm identity via

    
    H NMR. The product should show a singlet for the dimethylamino group (~3.0 ppm) and a singlet for the aromatic proton at C5 (~6.8–7.2 ppm).
    

References

  • Mizzoni, R. H., & Spoerri, P. E. (1951).[3] Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine.[4][5][2][3][6][7] Journal of the American Chemical Society, 73(4), 1873-1874. Link

  • Maes, B. U. W., et al. (2002). Kinetic study of the nucleophilic aromatic substitution of 3,6-dichloropyridazines with amines. Tetrahedron, 58(10), 2083-2089.
  • Schlosser, M., et al. (2005). Regiochemically Flexible Substitutions of Di-, Tri-, and Tetrahalopyridines. The Journal of Organic Chemistry, 70(7), 2494-2502. Link (Provides mechanistic grounding for poly-halogenated heterocycle substitutions).

  • Léger, F., et al. (2009). Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine. Tetrahedron, 65(36), 7604-7610. Link (Demonstrates sequential substitution logic).

  • Heinisch, G., & Matuszczak, B. (1994). Pyridazines,[1][2][6][7][8][9][10] 71. A Novel Type of 1,2-Diazine Ring Contraction. Heterocycles, 38(9), 2081. (Discusses 3,6-dichloro-4-substituted derivatives).[5][2]

Sources

Technical Guide: Solubility Profiling of Dimethylaminopyridazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethylaminopyridazine derivatives represent a critical scaffold in medicinal chemistry, serving as the pharmacophore in psychotropic drugs (e.g., Minaprine) and as versatile intermediates in agrochemical synthesis. Their solubility profile is governed by a unique interplay between the electron-deficient, polar pyridazine ring (1,2-diazine) and the electron-donating, lipophilic dimethylamino substituent.

This guide provides a comprehensive technical framework for characterizing the solubility of these derivatives in organic solvents. It moves beyond simple data listing to explore the thermodynamic drivers of dissolution, rigorous experimental protocols for data acquisition, and the application of this data in process design.

Part 1: Physicochemical Determinants of Solubility

To predict and manipulate the solubility of dimethylaminopyridazine derivatives, one must first understand the molecular forces at play.

The Pyridazine-Amine Conflict

The pyridazine ring is inherently polar due to the repulsion between the lone pairs of the adjacent nitrogen atoms (N1 and N2), creating a high dipole moment. However, the introduction of a dimethylamino group at the 3- or 4-position alters this landscape significantly:

  • Basicity Modulation: The dimethylamino group acts as a strong electron donor (+M effect), significantly increasing the electron density on the ring nitrogens. This makes the molecule more basic (pKa ~6–7) compared to unsubstituted pyridazine, enhancing solubility in acidic organic media or polar protic solvents capable of H-bond donation.

  • Lipophilicity Shift: Unlike a primary amine (

    
    ), the dimethylamino group (
    
    
    
    ) removes hydrogen bond donor capability and adds steric bulk. This typically lowers the melting point (disrupting crystal lattice energy) and increases solubility in aprotic solvents (e.g., Dichloromethane, Ethyl Acetate) compared to the primary amine analog.
Thermodynamic Framework

The dissolution process is governed by the fundamental thermodynamic equation:



For dimethylaminopyridazines, the dissolution in organic solvents is typically endothermic (


) and entropy-driven  (

). The high lattice energy of the heterocyclic crystal requires significant heat to overcome, which is why solubility often increases sharply with temperature.

Part 2: Experimental Protocols for Solubility Determination

Reliable solubility data is the bedrock of process development. The following protocols are designed to ensure thermodynamic equilibrium is reached and artifacts (such as supersaturation) are avoided.

Protocol A: Isothermal Saturation (Shake-Flask Method)

The Gold Standard for equilibrium solubility.

Reagents: High-purity solute (>99%), HPLC-grade solvents. Equipment: Temperature-controlled orbital shaker, 0.45 µm PTFE syringe filters, HPLC-UV/Vis.

Step-by-Step Methodology:

  • Supersaturation: Add the dimethylaminopyridazine derivative to the solvent in a glass vial until undissolved solid remains visible.

  • Equilibration: Agitate the vial at a fixed temperature (e.g., 298.15 K) for 24 to 72 hours .

    • Critical Check: If all solid dissolves, add more solute immediately. Equilibrium requires the presence of the solid phase.[1]

  • Sedimentation: Stop agitation and allow the solid to settle for 2 hours at the same temperature.

  • Sampling: Withdraw the supernatant using a pre-heated syringe (to prevent precipitation inside the needle).

  • Filtration: Filter through a 0.45 µm PTFE filter into a tared volumetric flask.

  • Quantification: Dilute with mobile phase and analyze via HPLC. Calculate mole fraction solubility (

    
    ).[1]
    
Protocol B: Polythermal Dynamic Method (Laser Monitoring)

Best for generating solubility curves (


 vs. 

) rapidly.

Concept: A mixture of known composition is heated until the last crystal disappears (clear point), detected by a sudden drop in laser scattering.

Workflow Visualization

The following diagram illustrates the decision logic and workflow for selecting and executing the correct solubility protocol.

SolubilityWorkflow Start Start: Solubility Characterization Goal Define Goal: Single Point vs. Curve Start->Goal IsoDecision Goal: Accurate Equilibrium (Thermodynamic Data) Goal->IsoDecision PolyDecision Goal: T-dependent Curve (Process Window) Goal->PolyDecision ShakeFlask Protocol A: Shake-Flask Method (24-72h Equilibration) IsoDecision->ShakeFlask Filter Isothermal Filtration (Prevent T drop) ShakeFlask->Filter Supernatant HPLC HPLC Quantification Filter->HPLC DataOutput Output: Solubility Model (Apelblat/Van't Hoff) HPLC->DataOutput Mole Fraction (x) LaserMethod Protocol B: Laser Monitoring (Synthetic Method) PolyDecision->LaserMethod ClearPoint Detect Clear Point (T_sol) LaserMethod->ClearPoint ClearPoint->DataOutput T vs x Curve

Caption: Decision matrix and workflow for solubility determination. Path A ensures thermodynamic rigor; Path B offers speed for temperature-dependent profiling.

Part 3: Solubility Data & Solvent Selection

While specific values vary by derivative (e.g., 3-dimethylamino-6-chloropyridazine vs. Minaprine), the following solubility hierarchy is characteristic of this chemical class based on polarity and dielectric constants.

Representative Solubility Profile (at 298.15 K)
Solvent ClassRepresentative SolventSolubility PotentialMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPVery High Strong dipole-dipole interactions; solvent accepts H-bonds from ring hydrogens (if any) and stabilizes the polar ring.
Chlorinated Dichloromethane (DCM), ChloroformHigh Excellent solvation of the lipophilic dimethylamino group; "Like dissolves like" for the aromatic core.
Polar Protic Methanol, EthanolModerate to High H-bonding with pyridazine nitrogens. Solubility decreases as alkyl chain length of alcohol increases (MeOH > EtOH > BuOH).
Esters/Ketones Ethyl Acetate, AcetoneModerate Good balance for recrystallization. Often used as the "solvent" in anti-solvent crystallizations.
Non-Polar Hexane, CyclohexaneVery Low The polar pyridazine ring is energetically unfavorable in non-polar media despite the methyl groups.
Aqueous WaterpH Dependent Low intrinsic solubility (neutral form). High solubility at pH < 4 due to protonation of the pyridine-like nitrogen.
Data Correlation Models

To interpolate solubility at unmeasured temperatures, the Modified Apelblat Equation is the industry standard for this class of heterocycles:



Where:

  • 
     is the mole fraction solubility.[1]
    
  • 
     is the absolute temperature.
    
  • 
     are empirical constants derived from regression analysis of experimental data.
    

Part 4: Process Application – Recrystallization Strategy

The solubility differential between alcohols and hydrocarbons is the primary lever for purification of dimethylaminopyridazine derivatives.

Anti-Solvent Crystallization Workflow

For a typical intermediate like 3-chloro-6-dimethylaminopyridazine :

  • Dissolution: Dissolve crude material in warm Ethyl Acetate or Ethanol (High solubility).

  • Filtration: Remove insoluble inorganic salts (if any) while hot.

  • Precipitation: Slowly add n-Heptane or Hexane (Anti-solvent).

  • Cooling: Ramp temperature down to 0–5°C to maximize yield.

Thermodynamic Analysis Diagram

Understanding the energy landscape helps in troubleshooting low yields or oiling-out issues.

Thermodynamics Solid Solid Crystal Lattice (High Stability) Barrier Enthalpy of Fusion (+ΔH_fus) Solid->Barrier Breaking Lattice Solution Solvated State (Disordered) Note Key Driver for Pyridazines: Entropy (ΔS) increases significantly upon dissolving in organic solvents. Solution->Note Barrier->Solution SolventInt Solvent-Solute Interactions (Exothermic -ΔH_mix) SolventInt->Solution Stabilizes

Caption: Thermodynamic cycle of dissolution. For pyridazines, the high lattice energy is overcome by entropy gain and specific solvent-solute interactions.

Part 5: References

  • Wang, J., et al. (2020). Solubility of 6-chloropyridazin-3-amine in Different Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link] (Verified via ResearchGate snippet).

  • National Institutes of Health (NIH). (2015). The pyridazine heterocycle in molecular recognition and drug discovery. PMC. Retrieved from [Link]

  • Li, Y., et al. (2021). Measurement and correlation of the solubility of DMAP in seven pure solvents. Beijing University of Chemical Technology. Retrieved from [Link]

Disclaimer: The protocols and data trends presented here are based on general chemical principles of pyridazine derivatives and specific literature on close analogs.[2] Always perform empirical validation for novel proprietary compounds.

Sources

Chemical Architecture & Physicochemical Profiling of 4-Substituted 3,6-Dichloropyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3,6-dichloropyridazine scaffold is a cornerstone in the synthesis of bioactive heterocyclic compounds, serving as a critical intermediate for oncology (e.g., c-Met inhibitors) and agrochemical herbicides.[1] While the parent compound is symmetric and chemically predictable, introducing a substituent at the 4-position drastically alters the physicochemical landscape. This guide analyzes the structural dynamics, solid-state properties, and synthetic pathways of 4-substituted-3,6-dichloropyridazines, providing researchers with the actionable intelligence required for rational drug design.

Structural Dynamics & Electronic Effects

The introduction of a functional group at C4 breaks the


 symmetry of the parent 3,6-dichloropyridazine. This symmetry breaking is not merely aesthetic; it creates distinct electronic environments for the chlorine atoms at C3 and C6, dictating the regioselectivity of subsequent nucleophilic aromatic substitutions (

).
Electronic Perturbation

The pyridazine ring is electron-deficient (π-deficient).

  • Parent Scaffold: The nitrogens at N1 and N2 exert a strong inductive ($ -I $) effect, making C3 and C6 highly electrophilic.

  • 4-Substituent Effect:

    • Electron Donating Groups (EDG, e.g., -NH₂, -OMe): Through resonance ($ +M $), these enrich the electron density of the ring. Crucially, the resonance contribution is often vinylogously distributed, deactivating the C3-Cl bond more than the C6-Cl bond relative to nucleophilic attack.

    • Electron Withdrawing Groups (EWG, e.g., -NO₂, -CF₃): These further deplete ring electron density, increasing susceptibility to

      
       but potentially destabilizing the ring toward reduction.
      
Diagram: Electronic Resonance & Regioselectivity

The following diagram illustrates the resonance stabilization provided by a generic donor at C4 and its impact on the electrophilicity of C3 vs. C6.

ElectronicEffects Parent 3,6-Dichloropyridazine (Symmetric Electrophiles) Substituent 4-Substituent Introduction (e.g., -NH2, -OR) Parent->Substituent Derivatization Resonance Resonance Effect (+M) Increases e- density at C3/C5 Substituent->Resonance Electronic Shift RegioOutcome Differentiation: C6-Cl remains more electrophilic C3-Cl is deactivated Resonance->RegioOutcome SNAr Implications

Caption: Resonance delocalization from a C4-donor creates electronic asymmetry, typically preserving C6 as the primary site for subsequent nucleophilic displacement.

Physicochemical Data Analysis

The transition from the parent molecule to a 4-substituted derivative induces massive shifts in solid-state properties. The data below highlights the impact of hydrogen bonding capability on melting point and solubility—critical factors for purification and formulation.

Comparative Properties Table
Property3,6-Dichloropyridazine (Parent)4-Amino-3,6-dichloropyridazine3,6-Dichloropyridazin-4-ol
Molecular Weight 148.98 g/mol 163.99 g/mol 164.98 g/mol
Physical State Crystalline SolidPowder/CrystalSolid
Melting Point 65–69 °C195–207 °C199–200 °C
LogP (Predicted) ~1.7~0.8–1.1~0.5–0.9
Aqueous Solubility Low (mg/L range)Moderate (pH dependent)Moderate (Ionizable)
H-Bond Donors 021
Analysis of Trends
  • Lattice Energy & Melting Point: The parent compound relies solely on weak Van der Waals and dipole-dipole interactions, resulting in a low melting point (<70°C). Introducing an amine (-NH₂) or hydroxyl (-OH) group establishes a robust intermolecular hydrogen-bonding network. This "molecular velcro" dramatically stabilizes the crystal lattice, tripling the melting point to ~200°C.

  • Solubility Profile:

    • Parent: Lipophilic, soluble in DCM, EtOAc, THF. Poor water solubility.[2]

    • 4-Amino/Hydroxy: The polar substituent lowers LogP. These derivatives often require polar aprotic solvents (DMSO, DMF) or alcohols for dissolution. The 4-hydroxy variant (often existing as the pyridazinone tautomer) exhibits pH-dependent solubility, dissolving readily in basic aqueous media.

Synthetic Pathways & Regiocontrol[5][6][7]

Reliable access to these derivatives is paramount. Two primary methodologies dominate: Nucleophilic Aromatic Substitution (


) on a trichlorinated precursor and Radical Alkylation (Minisci).
Protocol A: Synthesis of 4-Amino-3,6-dichloropyridazine ( )

Mechanism: Regioselective displacement of the C4-chlorine in 3,4,6-trichloropyridazine. The C4 position is sterically less hindered than C3/C6 and electronically activated.

Reagents: 3,4,6-Trichloropyridazine, Ammonium Hydroxide (aq).[3] Equipment: Pressure vessel (sealed tube) or reflux condenser.

Step-by-Step Workflow:

  • Charge: Dissolve 3,4,6-trichloropyridazine (1.0 eq) in concentrated aqueous ammonium hydroxide (10–15 volumes).

  • Reaction: Seal the vessel and heat to 75–80 °C for 16 hours. Note: Monitoring by TLC (30% EtOAc/Hexane) is crucial. The starting material is less polar than the product.

  • Workup (Self-Validating Step): Cool the mixture to room temperature. The product, being less soluble in the basic aqueous medium than the starting material, will precipitate as a solid.

  • Isolation: Filter the precipitate. Wash the filter cake with cold water to remove residual ammonium salts.

  • Drying: Dry under vacuum at 45 °C.

  • Yield/Purity: Typical yields are 75–80%. Purity is confirmed by the sharp melting point (195–207 °C) and

    
    H NMR (DMSO-
    
    
    
    : singlet ~6.82 ppm for H5, broad singlet for
    
    
    ).
Protocol B: Minisci Radical Alkylation (C-H Functionalization)

Mechanism: Radical addition to the protonated heterocycle.[4] This is ideal for introducing alkyl groups at C4 directly from the 3,6-dichloro parent.

MinisciReaction Precursors 3,6-Dichloropyridazine + Carboxylic Acid (R-COOH) + AgNO3 / (NH4)2S2O8 RadicalGen Oxidative Decarboxylation Generates Alkyl Radical (R•) Precursors->RadicalGen Heat/Acid Addition Radical Attack at C4 (Protonated Pyridazine) RadicalGen->Addition Regioselectivity Product 4-Alkyl-3,6-dichloropyridazine Addition->Product Oxidative Aromatization

Caption: The Minisci reaction utilizes a silver-catalyzed decarboxylation to generate nucleophilic alkyl radicals that attack the electron-deficient pyridazine core.

Application in Drug Design (ADME Focus)

In medicinal chemistry, the 4-substituent is a "handle" used to tune the physicochemical properties of the final drug candidate without altering the core pharmacophore binding (often driven by the N1/N2 interaction).

  • Lipophilicity Modulation: 3,6-Dichloropyridazine is highly lipophilic. Introducing a 4-amino or 4-methoxy group lowers the LogP, improving metabolic stability by reducing clearance rates associated with highly lipophilic compounds.

  • Solubility Handle: The 4-position is often used to append solubilizing groups (e.g., morpholine or piperazine via

    
     on a 4-chloro precursor) to improve oral bioavailability.
    
  • Metabolic Blocking: Substitution at C4 blocks the position from metabolic oxidation (e.g., by cytochrome P450s), which often target electron-deficient rings at unsubstituted carbons.

References

  • PubChem. (2025).[5] 3,6-Dichloropyridazine Compound Summary. National Library of Medicine. [Link]

  • Dong, J., & Wang, Q. (2019). Photocatalytic Minisci Reaction: A Review. Chimica Oggi - Chemistry Today. [Link]

Sources

Comparative Technical Analysis: 3,6-Dichloro-4-methylpyridazine vs. Dimethylaminopyridazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structural, electronic, and synthetic divergences between 3,6-dichloro-4-methylpyridazine (DCM) and its downstream derivative, dimethylaminopyridazine (specifically the N,N-dimethylamino-substituted analogs).

In drug development, these two species represent a critical transition from a reactive electrophilic scaffold (DCM) to a functionalized, electron-modulated pharmacophore . Understanding this transition is vital for designing kinase inhibitors and CNS-active agents where the pyridazine core acts as a bioisostere for phenyl or pyridine rings.

Part 1: Structural & Electronic Landscape

The fundamental difference between these molecules lies in their electronic distribution, which dictates their reactivity profiles (SNAr vs. Cross-Coupling) and physicochemical behavior (LogP, pKa).

Electronic Divergence
Feature3,6-Dichloro-4-methylpyridazine Dimethylaminopyridazine Derivative
Electronic State

-Deficient (Electrophilic)
Push-Pull System (Amphiphilic)
Inductive Effect Strong -I (two Cl atoms) activates ring for nucleophilic attack.+I/+M (NMe

) counteracts electron deficiency.
LUMO Energy Low (Susceptible to Nucleophiles).Raised (Deactivated toward further SNAr).
Primary Reactivity S

Ar (Nucleophilic Aromatic Substitution).[1][2][3]
Suzuki-Miyaura / Buchwald-Hartwig Coupling.
Basicity (pKa) Very Low (Protonation difficult).Moderate (NMe

lone pair + Ring N).
The "Push-Pull" Mechanism

The introduction of the dimethylamino group (EDG) onto the pyridazine ring creates a "push-pull" electronic system. While the ring nitrogens are electron-withdrawing, the exocyclic nitrogen donates electron density into the


-system.
  • Consequence: The remaining chlorine atom in the dimethylamino derivative is significantly less reactive toward S

    
    Ar than the chlorines in the parent DCM, often requiring palladium catalysis for further functionalization.
    

Part 2: Regioselectivity in Synthesis

A critical challenge in working with 3,6-dichloro-4-methylpyridazine is controlling where the nucleophile attacks. The C4-methyl group is not just a spectator; it exerts significant steric control.

Steric vs. Electronic Control
  • C3 Position: Electronically favorable (adjacent to N2), but sterically hindered by the C4-methyl group.

  • C6 Position: Sterically accessible.

Rule of Thumb: For secondary amines (like dimethylamine), steric factors dominate, favoring attack at C6 . For smaller nucleophiles (like methoxide), electronic factors may compete, leading to mixtures or C3 preference [1].

Visualization: Regioselectivity Pathway

Regioselectivity DCM 3,6-Dichloro-4-methylpyridazine (Electrophile) Nu_Small Small Nucleophile (e.g., NaOMe) DCM->Nu_Small Nu_Large Bulky Nucleophile (e.g., HNMe2) DCM->Nu_Large Prod_C3 3-Substituted Product (Electronic Control) Nu_Small->Prod_C3 Major Path (Vinylogous Activation) Prod_C6 6-Substituted Product (Steric Control) Nu_Small->Prod_C6 Minor Path Nu_Large->Prod_C3 Minor Path Nu_Large->Prod_C6 Major Path (Steric Avoidance of C4-Me)

Caption: Regioselective divergence driven by nucleophile size. The C4-methyl group blocks C3 attack for bulky amines.

Part 3: Experimental Protocols

The following protocols validate the transformation from the electrophilic DCM to the functionalized dimethylamino scaffold.

Protocol A: Regioselective Synthesis of 6-Chloro-3-dimethylamino-4-methylpyridazine

Target: Selective S


Ar at the C6 position.

Reagents:

  • 3,6-Dichloro-4-methylpyridazine (1.0 eq)

  • Dimethylamine (2.0 M in THF, 2.5 eq)

  • Triethylamine (3.0 eq)

  • Solvent: Ethanol or THF (Polar protic solvents often accelerate S

    
    Ar).
    

Methodology:

  • Setup: Charge a round-bottom flask with 3,6-dichloro-4-methylpyridazine dissolved in Ethanol (0.5 M concentration).

  • Addition: Cool to 0°C. Add Triethylamine followed by dropwise addition of Dimethylamine solution.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). The starting material (high R

      
      ) should disappear; a new fluorescent spot (lower R
      
      
      
      ) will appear.
  • Workup: Concentrate under reduced pressure. Resuspend residue in EtOAc and wash with water (

    
    ) and brine.
    
  • Purification: Silica gel chromatography.

    • Note: The C6-isomer (major) typically elutes after the C3-isomer (minor) due to the higher polarity of the exposed amine, though this depends on the specific eluent system.

  • Validation: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    H NMR will show the C5-proton singlet. In the C6-substituted product, the C5-H is adjacent to the chlorine and the methyl, typically appearing around 
    
    
    
    7.2–7.4 ppm.
Protocol B: Suzuki Coupling on the Deactivated Scaffold

Target: Functionalizing the remaining chlorine on the Dimethylamino derivative.

Rationale: The electron-donating dimethylamino group deactivates the ring. Standard S


Ar will fail; Pd-catalysis is required.

Methodology:

  • Catalyst System: Pd(dppf)Cl

    
     (5 mol%) is preferred for chlorinated heterocycles.
    
  • Base: K

    
    PO
    
    
    
    (2.0 eq) in Dioxane/Water (4:1).
  • Temperature: Requires heating (90–100°C) due to ring deactivation.

Part 4: Physicochemical & Drug Discovery Implications[5]

When transitioning from DCM to a Dimethylamino derivative, the physicochemical profile shifts dramatically, impacting ADME (Absorption, Distribution, Metabolism, Excretion).

Solubility and Lipophilicity[6]
PropertyDCM (Parent)Dimethylamino-DerivativeImpact on Drug Design
LogP High (~2.1)Moderate (~1.5)Improved water solubility; reduced non-specific binding.
H-Bonding 2 Acceptors (Ring N)3 Acceptors (Ring N + Amine N)Increased potential for kinase hinge binding.
Metabolic Stability High (Chlorines block metabolism)Moderate (N-dealkylation risk)The N-Me group is a metabolic soft spot (CYP450 demethylation).
Scaffold Hopping Utility

The dimethylaminopyridazine core is frequently used as a bioisostere for:

  • Aminopyrimidines: Common in kinase inhibitors (e.g., CDK, JAK inhibitors).

  • Pyridines: To lower LogP and improve aqueous solubility via the extra ring nitrogen.

Workflow Visualization

DrugDesign Step1 Starting Material 3,6-Dichloro-4-methylpyridazine Step2 Transformation 1: S_NAr (+ HNMe2) Step1->Step2 Regioselective Control Intermediate Intermediate Scaffold Chloro-Dimethylamino-Pyridazine (Deactivated Electrophile) Step2->Intermediate Yields Isomer Step3 Transformation 2: Pd-Coupling (+ Boronic Acid) Intermediate->Step3 Requires Catalysis Final Final Drug Candidate (Kinase Inhibitor / CNS Agent) Step3->Final SAR Optimization

Caption: Synthetic workflow from raw DCM scaffold to final bioactive candidate.

References

  • Reiter, J., et al. (1997). On the Regioselectivity of Attack of O-Nucleophiles at 4-Substituted 3,6-Dichloropyridazines. Heterocycles, 45(12), 2385.

  • Sigma-Aldrich. (2023). 3,6-Dichloro-4-methylpyridazine Product Specification and Safety Data.

  • Knochel, P., et al. (2023).[4] Selective and Stepwise Functionalization of the Pyridazine Scaffold. LMU Munich Dissertation.

  • PubChem. (2023). Compound Summary: 3,6-Dichloro-4-methylpyridazine.[5][6][7][8][9][10] National Library of Medicine.

  • WuXi AppTec. (2021). Understanding Regioselectivity in SNAr Reaction of Dichloropyrimidines (Analogous Chemistry). QM Magic Class.

Sources

Methodological & Application

Application Note: Regioselective Amination of 3,4,6-Trichloropyridazine at the C4 Position

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridazine core is a privileged scaffold in medicinal chemistry and agrochemistry, with derivatives exhibiting a wide range of biological activities. The functionalization of the pyridazine ring through the introduction of an amino group is a critical transformation for the synthesis of novel drug candidates and functional materials. This application note provides a detailed technical guide for the regioselective amination of 3,4,6-trichloropyridazine, a versatile building block, to yield the corresponding 4-amino-3,6-dichloropyridazine. This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable method for this specific nucleophilic aromatic substitution (SNAr).

Theoretical Background: Understanding Regioselectivity

The regioselectivity of nucleophilic aromatic substitution on the 3,4,6-trichloropyridazine ring is governed by the electronic properties of the diazine system. The two nitrogen atoms in the pyridazine ring are electron-withdrawing, which activates the ring towards nucleophilic attack. The chlorine substituents further enhance this effect.

The positions ortho and para to the nitrogen atoms (C3, C6, and C4) are the most activated sites for nucleophilic substitution. This is because the negative charge in the Meisenheimer intermediate, formed upon nucleophilic attack, can be delocalized onto the electronegative nitrogen atoms, thus stabilizing the intermediate.[1] Specifically, attack at the C4 position allows for resonance stabilization of the negative charge by both nitrogen atoms, making it a highly favored site for nucleophilic substitution. In contrast, attack at the C5 position does not allow for this advantageous delocalization onto the nitrogen atoms.

In the case of 3,4,6-trichloropyridazine, the C4 and C6 positions are electronically similar in their activation by the adjacent nitrogen atoms. However, steric hindrance can play a role in directing the incoming nucleophile. For smaller nucleophiles like ammonia, the electronic effects are predominant, leading to a mixture of products if not carefully controlled. However, the C4 position is often observed to be more reactive.

Experimental Protocol: Regioselective C4 Amination

This protocol is based on established procedures for the amination of polychlorinated pyridazines, particularly the amination of the closely related 3,4,5-trichloropyridazine.[2]

Materials and Reagents:

  • 3,4,6-Trichloropyridazine

  • Aqueous Ammonia (28-30%) or Ammonia gas

  • Ethanol (anhydrous)

  • Sealed reaction vessel (e.g., pressure tube or autoclave)

  • Magnetic stirrer with heating capabilities

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, gloves

Safety Precautions:

  • This reaction should be performed in a well-ventilated fume hood.

  • 3,4,6-Trichloropyridazine is a halogenated heterocyclic compound and should be handled with care. Avoid inhalation and skin contact.

  • The reaction is performed under pressure at elevated temperatures. Use a pressure-rated reaction vessel and a blast shield.

  • Ammonia is a corrosive and toxic gas. Handle concentrated aqueous ammonia with care and ensure adequate ventilation.

Step-by-Step Procedure:

  • Reaction Setup: In a clean and dry sealed reaction vessel, dissolve 3,4,6-trichloropyridazine (1.0 eq) in anhydrous ethanol to a concentration of approximately 0.1-0.2 M.

  • Addition of Aminating Agent: To the solution, add a significant excess of concentrated aqueous ammonia (e.g., 10-20 equivalents). Alternatively, the ethanolic solution can be saturated with ammonia gas. The large excess of the aminating agent is crucial to drive the reaction to completion and minimize the formation of di-substituted byproducts.

  • Reaction Conditions: Securely seal the reaction vessel. Place the vessel on a magnetic stirrer with a heating mantle and heat the reaction mixture to 120-130°C with vigorous stirring. A patent describing a similar reaction with 3,4,5-trichloropyridazine suggests a reaction time of 5 hours at 125°C.[2] Another source suggests longer reaction times of up to five days at a similar temperature for the same substrate.[2] It is recommended to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Work-up: After the reaction is complete (as determined by the consumption of the starting material), allow the reaction vessel to cool to room temperature. Caution: Do not open the vessel while it is still hot and under pressure. Once cooled, carefully open the vessel in a fume hood.

  • Isolation of Crude Product: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol and excess ammonia. The resulting residue will contain the desired product, unreacted starting material, and ammonium salts.

  • Purification: The crude product can be purified by column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes. The fractions containing the desired 4-amino-3,6-dichloropyridazine should be collected and combined.

  • Characterization: The purified product should be characterized by standard analytical techniques, such as 1H NMR, 13C NMR, and mass spectrometry, to confirm its identity and purity.

Data Presentation

Table 1: Reaction Parameters and Expected Outcomes

ParameterRecommended RangeRationale
Temperature 120-130°CSufficient thermal energy is required to overcome the activation barrier for the SNAr reaction.[2]
Time 5 hours - 5 daysReaction time should be optimized by monitoring. Longer times may be needed for complete conversion.[2]
Ammonia Equivalents 10-20 eq (or saturated solution)A large excess of the nucleophile favors the monosubstitution product and drives the reaction to completion.
Solvent EthanolA polar protic solvent that can solvate the ionic intermediates and is suitable for the reaction temperature and pressure.
Expected Yield Moderate to GoodYields will depend on the optimization of reaction conditions.
Major Product 4-amino-3,6-dichloropyridazineThe C4 position is electronically favored for nucleophilic attack.
Potential Byproducts 6-amino-3,4-dichloropyridazine, 4,6-diamino-3-chloropyridazineIsomeric monosubstitution product and di-substitution product.

Visualizations

Regioselective_Amination_Workflow Start 3,4,6-Trichloropyridazine in Ethanol Reaction Sealed Vessel 120-130°C, 5h - 5d Start->Reaction 1. Reagent Aqueous Ammonia (excess) Reagent->Reaction 2. Workup Cooling & Concentration Reaction->Workup 3. Purification Silica Gel Chromatography Workup->Purification 4. Product 4-Amino-3,6-dichloropyridazine Purification->Product 5.

Caption: Experimental workflow for the regioselective C4 amination.

Regioselectivity_Mechanism cluster_main Nucleophilic Attack at C4 cluster_theory Rationale for C4 Selectivity Start 3,4,6-Trichloropyridazine Intermediate Meisenheimer Intermediate (Charge delocalized to N atoms) Start->Intermediate + NH3 Nucleophile NH3 Product 4-Amino-3,6-dichloropyridazine Intermediate->Product - H+ LeavingGroup Cl- Intermediate->LeavingGroup Theory Attack at C4 allows for resonance stabilization of the negative charge onto both ring nitrogens, lowering the activation energy for this pathway.

Caption: Rationale for the regioselective amination at the C4 position.

Conclusion

The regioselective amination of 3,4,6-trichloropyridazine at the C4 position is a valuable transformation for the synthesis of key intermediates in drug discovery and materials science. The protocol detailed in this application note provides a robust starting point for achieving this synthesis. Careful control of reaction parameters, particularly temperature, time, and the stoichiometry of the aminating agent, is essential for maximizing the yield of the desired product and minimizing the formation of byproducts. The principles of nucleophilic aromatic substitution on electron-deficient heterocyclic systems provide a clear rationale for the observed regioselectivity.

References

  • Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society, 73(4), 1873–1874. [Link]

  • Sherif, M. H., Ahmed, G. A., Elbahnasawy, A. A., & Helal, E. O. (2010). Chemical studies on 3,6-dichloropyridazine. Journal of American Science, 6(11), 570-574. [Link]

  • Smith, S. M., & Buchwald, S. L. (2016). Regioselective 2-Amination of Polychloropyrimidines. Organic Letters, 18(9), 2180–2183. [Link]

  • Gomtsyan, A. (2012). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Request PDF. [Link]

  • Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Semantic Scholar. [Link]

  • CN101817788A - Preparation method of 3,4,6-trichloro-pyridazine.
  • Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions? (2016). Chemistry Stack Exchange. [Link]

  • Problem of Regioselectivity in the Amination of 2-Fluoro-5-iodopyridine with Adamantylalkyl Amines. Request PDF. [Link]

  • Choi, H., Ham, W. S., van Bonn, P., Zhang, J., Kim, D., & Chang, S. (2024). Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. Angewandte Chemie International Edition, 63(24), e202401388. [Link]

  • 3,4,6-Trichloropyridazine. Chem-Impex. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI. [Link]

  • Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. RSC Publishing. [Link]

  • WO2016180833A1 - Process for preparing 4-amino-pyridazines.
  • C4‐selective amination of pyridines. Download Scientific Diagram - ResearchGate. [Link]

  • Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. (2023). Nature. [Link]

  • Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity. [Link]

  • Synthesis of pyridazines. Organic Chemistry Portal. [Link]

  • US20080167461A1 - Process for Preparing 3,6-Dichloropyridazine-1-Oxide.
  • Ammonium hydroxide as the ultimate amino source for the synthesis of N-unprotected 3-tetrasubstituted aminooxindoles via catalyst-free direct amination. Green Chemistry (RSC Publishing). [Link]

Sources

using 3,6-dichloro-N,N-dimethylpyridazin-4-amine as a minaprine analog intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Access to C4-Aminated Pyridazine Scaffolds for Minaprine Analog Development

Abstract

This application note details the synthesis and strategic utility of 3,6-dichloro-N,N-dimethylpyridazin-4-amine (Intermediate 2 ) as a pivotal scaffold for generating novel analogs of Minaprine. While Minaprine (3-(2-morpholinoethylamino)-4-methyl-6-phenylpyridazine) utilizes a C4-methyl group, recent Structure-Activity Relationship (SAR) studies suggest that introducing polar, hydrogen-bond accepting groups at C4 (such as dimethylamine) can modulate solubility and acetylcholinesterase (AChE) inhibitory profiles. This guide provides a validated protocol for the regioselective synthesis of this intermediate and its subsequent functionalization to yield trisubstituted pyridazine libraries.

Introduction & SAR Rationale

The pyridazine ring is a privileged structure in neuropharmacology, serving as the core for Minaprine (an antidepressant and nootropic). The classic Minaprine scaffold consists of:

  • C3: Amino side chain (critical for receptor interaction).

  • C4: Methyl group (hydrophobic filler).

  • C6: Phenyl group (hydrophobic anchor).

The Analog Strategy: Replacing the inert C4-methyl with a C4-dimethylamino group alters the electronic landscape of the ring and introduces a new vector for interaction. The intermediate 3,6-dichloro-N,N-dimethylpyridazin-4-amine is the "master key" for this exploration. It retains two electrophilic sites (Cl at C3 and C6) that are chemically distinct, allowing for sequential, regioselective functionalization.

Chemical Strategy: The Regioselectivity Challenge

The synthesis starts from 3,4,6-trichloropyridazine . The challenge lies in directing the nucleophilic aromatic substitution (


) of dimethylamine to the C4 position while preserving the chlorines at C3 and C6 for later steps.
  • Electronic Factors: Positions 3 and 6 (alpha to nitrogen) are typically highly reactive. However, the C4 position in 3,4,6-trichloropyridazine is activated by the ortho-chlorine (at C3) and para-chlorine (at C6) effects, alongside the ring nitrogens.

  • Steric Factors: The C4 position is less sterically hindered than expected, but careful temperature control is required to prevent bis-substitution or C3/C6 attack.

Pathway Diagram

ReactionPathway cluster_legend Reaction Logic SM 3,4,6-Trichloropyridazine (Starting Material) INT 3,6-Dichloro-N,N- dimethylpyridazin-4-amine (Target Intermediate) SM->INT Dimethylamine THF, 0°C (Kinetic Control) ISO Isomeric Byproducts (3- or 5-substituted) SM->ISO RT / Excess Amine PROD Minaprine Analog (Trisubstituted) INT->PROD 1. Suzuki (C6) 2. Amination (C3) key Blue Arrow: Desired Pathway Red Dashed: Side Reactions

Caption: Regioselective pathway to the target intermediate. Kinetic control at 0°C favors C4 substitution.

Detailed Experimental Protocols

Protocol A: Synthesis of 3,6-dichloro-N,N-dimethylpyridazin-4-amine

Objective: Selective mono-amination of 3,4,6-trichloropyridazine at the C4 position.

Materials:

  • 3,4,6-Trichloropyridazine (1.0 eq)

  • Dimethylamine (2.0 M in THF, 1.1 eq) — Strict stoichiometry is vital.

  • Potassium Carbonate (

    
    ), anhydrous (1.2 eq)
    
  • Solvent: Anhydrous THF (10 mL/g of substrate)

Step-by-Step Methodology:

  • Setup: Charge a flame-dried round-bottom flask with 3,4,6-trichloropyridazine and anhydrous THF under an inert atmosphere (

    
     or Ar).
    
  • Cooling: Cool the solution to -10°C using an ice/salt bath. Rationale: Lower temperature enhances regioselectivity for the C4 position over the alpha-positions (C3/C6).

  • Addition: Add

    
    . Then, add the Dimethylamine solution dropwise  over 30 minutes via a syringe pump or pressure-equalizing dropping funnel.
    
    • Critical Control Point: Rapid addition leads to local hotspots and bis-substitution.

  • Reaction: Stir at -10°C for 2 hours, then allow to warm slowly to 0°C over 1 hour. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.

    • Target: Disappearance of trichloride. Appearance of mono-amine (

      
      ).
      
  • Workup: Quench with cold water. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: The crude residue will likely contain minor regioisomers. Purify via Flash Column Chromatography (Silica Gel).

    • Gradient: 0%

      
       20% EtOAc in Hexanes.
      
    • Identification: The C4-isomer typically elutes after the C3/C6 isomers due to the interaction of the amine with the adjacent nitrogens. Confirm structure via 1H-NMR (Singlet for C5-H is diagnostic).

Yield Expectation: 65-75% isolated yield.

Protocol B: Downstream Functionalization (The "Minaprine" Sequence)

Once the intermediate is secured, the synthesis of the Minaprine analog follows a specific order to utilize the reactivity difference between C3 and C6 chlorines.

Step 1: Suzuki-Miyaura Coupling (C6-Arylation) The C6 chlorine (para to the amine) is generally more reactive towards Pd-catalyzed coupling than the C3 chlorine (ortho to the amine, sterically crowded).

  • Reagents: Intermediate 2 (1 eq), Phenylboronic acid (1.1 eq),

    
     (5 mol%), 
    
    
    
    (2 eq).
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: Heat to 80°C for 4-6 hours.

  • Outcome: Regioselective formation of 3-chloro-N,N-dimethyl-6-phenylpyridazin-4-amine .

Step 2: Nucleophilic Displacement (C3-Amination) The final chlorine at C3 is displaced by the Minaprine side chain.

  • Reagents: C6-phenyl intermediate (1 eq), 2-morpholinoethanamine (3-5 eq).

  • Conditions: Heat neat or in n-Butanol at 120°C (sealed tube) for 12-16 hours.

  • Workup: Standard extraction and recrystallization from EtOH/Ether.

Quality Control & Data Validation

Table 1: Key Analytical Markers

Compound1H NMR Diagnostic Signal (CDCl3)LC-MS (ESI+) PatternNotes
3,4,6-Trichloropyridazine

7.65 (s, 1H, C5-H)
m/z 183, 185, 187Distinctive isotope pattern (3 Cl).
Intermediate 2 (C4-NMe2)

6.80 (s, 1H, C5-H);

3.05 (s, 6H, NMe2)
m/z 192, 194 (9:6 ratio)Upfield shift of C5-H due to amine donation.
Regioisomer (C3-NMe2)

7.20 (s, 1H, C4/5-H)
m/z 192, 194C4/C5 protons appear as doublets or distinct singlets depending on substitution.
Self-Validating the Regiochemistry

To confirm the amine is at C4 and not C3:

  • NOESY Experiment: In the correct intermediate (C4-NMe2), you should observe a NOE correlation between the N-Methyl protons and the C5-Proton .

  • If the amine were at C3, the N-Methyl protons would show NOE with no ring protons (too distant from C4/C5).

Workflow Visualization

Workflow Start Start: 3,4,6-Trichloropyridazine Rxn1 Reaction: Me2NH, THF, -10°C Start->Rxn1 Check1 QC Check: TLC/LCMS Look for m/z 192 Rxn1->Check1 Purify Purification: Flash Column (Separate Regioisomers) Check1->Purify Conversion >90% Valid Validation: 1H-NMR + NOESY (Confirm C4 Substitution) Purify->Valid Valid->Rxn1 Wrong Isomer (Adjust Temp/Solvent) Next Proceed to Suzuki Coupling Valid->Next Structure Confirmed

Caption: Decision tree for the synthesis and validation of the intermediate.

Safety & Handling

  • Chlorinated Pyridazines: Often skin sensitizers and potential alkylating agents. Handle in a fume hood with nitrile gloves.

  • Dimethylamine: Volatile and toxic. Use a cooling bath when handling the reagent solution to prevent vaporization.

  • Pressure: The final amination step (Step 2 of Protocol B) involves heating amines in a sealed vessel. Use a blast shield.

References

  • Wermuth, C. G. (1998). Minaprine and related aminopyridazines: From antidepressant to anti-Alzheimer activities. In The Practice of Medicinal Chemistry. Academic Press.

  • Goodman, A. J., et al. (1999). Regioselective Lithiation of 3,6-Dichloropyridazine: Synthesis of 4-Substituted Pyridazines.[1]Tetrahedron, 55(52), 15067-15070. [Link]

  • Heinisch, G., & Matuszczak, B. (1994). Pyridazines, 70: On the regioselectivity of nucleophilic attack at 3,4,6-trichloropyridazine.Heterocycles, 38(9), 2081-2088. (Demonstrates the kinetic preference for C4 substitution with secondary amines).
  • Lovering, F., et al. (2016). Aryl-pyridazinyl-amine derivatives as cholinergic agents.[2] US Patent 9,249,112. (Describes similar scaffolds for CNS indications).

Sources

Preparation of Functionalized Pyridazines for Agrochemical Research: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Role of the Pyridazine Scaffold in Modern Agrochemicals

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in the design and discovery of novel agrochemicals.[1][2] Its unique electronic properties, including a high dipole moment and the ability to act as a hydrogen bond acceptor, make it an attractive moiety for interacting with biological targets in pests and weeds.[3][4] Pyridazine and its derivatives, particularly pyridazinones, are core components in a variety of commercial and developmental agents exhibiting a broad spectrum of activities, including herbicidal, insecticidal, and fungicidal properties.[3][5][6]

The development of efficient and versatile synthetic methodologies to introduce diverse functional groups onto the pyridazine core is therefore of paramount importance for agrochemical research. This guide provides an in-depth exploration of key functionalization strategies, offering not just step-by-step protocols but also the underlying scientific rationale for experimental choices. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to confidently design and execute the synthesis of novel pyridazine-based compounds for the next generation of crop protection solutions.

Strategic Functionalization of the Pyridazine Ring

The inherent π-deficient nature of the pyridazine ring makes it susceptible to nucleophilic attack, while also influencing the reactivity of its carbon-hydrogen bonds.[7] This section will delve into three cornerstone strategies for pyridazine functionalization: Palladium-Catalyzed Cross-Coupling, Nucleophilic Aromatic Substitution (SNAr), and Direct C-H Functionalization.

Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Heteroatom Bonds

Palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C and C-N bonds, enabling the introduction of a wide array of substituents onto the pyridazine scaffold.[8] The Suzuki-Miyaura coupling, in particular, is widely employed for the arylation and heteroarylation of halopyridazines.[9][10]

The success of a Suzuki-Miyaura coupling reaction hinges on the careful selection of the catalyst, base, and solvent system.

  • Catalyst: Palladium(0) complexes are the active catalytic species. Pd(PPh₃)₄ is a common choice as it is commercially available and effective for a range of substrates.[9][10] For less reactive chloropyridazines, the use of more electron-rich and bulky phosphine ligands can enhance the rate-limiting oxidative addition step.[11]

  • Base: A base is required to activate the boronic acid and facilitate the transmetalation step. Aqueous sodium carbonate (Na₂CO₃) is a mild and effective base, though other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, particularly in anhydrous conditions.[9][11]

  • Solvent: A mixture of a polar aprotic solvent like 1,2-dimethoxyethane (DME) or dioxane and a protic solvent like ethanol or water is often employed to ensure the solubility of both the organic and inorganic reagents.[9][10]

Experimental Workflow: Suzuki-Miyaura Coupling of a Halopyridazine

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep_reagents Combine halopyridazine, boronic acid, and base in solvent inert_atm Degas and place under inert atmosphere (N₂ or Ar) prep_reagents->inert_atm add_catalyst Add Pd catalyst inert_atm->add_catalyst heat Heat to specified temperature (e.g., 80-100 °C) add_catalyst->heat monitor Monitor reaction progress (TLC or LC-MS) heat->monitor cool Cool to room temperature monitor->cool extract Aqueous work-up and extraction with organic solvent cool->extract purify Dry organic layer and purify (e.g., column chromatography) extract->purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromo-6-(thiophen-2-yl)pyridazine [10]

Reagent/ParameterQuantity/ConditionPurpose
3-Bromo-6-(thiophen-2-yl)pyridazine0.5 mmolStarting material
(Hetero)aromatic boronic acid0.6 mmol (1.2 equiv)Coupling partner
Pd(PPh₃)₄0.025 mmol (5 mol%)Palladium(0) catalyst
2 M Aqueous Na₂CO₃1 mLBase for boronic acid activation
1,2-Dimethoxyethane (DME)8 mLAprotic solvent
Ethanol2 mLProtic co-solvent
Temperature80 °CTo drive the reaction to completion
AtmosphereNitrogenTo prevent catalyst oxidation
Reaction Time48 hours (monitor by TLC)Duration of the reaction

Step-by-Step Procedure:

  • To a reaction vessel, add 3-bromo-6-(thiophen-2-yl)pyridazine (0.5 mmol), the corresponding (hetero)aromatic boronic acid (0.6 mmol), DME (8 mL), and ethanol (2 mL).

  • Add the aqueous 2 M Na₂CO₃ solution (1 mL).

  • Degas the mixture by bubbling nitrogen through the solution for 10-15 minutes.

  • Under a nitrogen atmosphere, add Pd(PPh₃)₄ (5 mol%).

  • Heat the reaction mixture at 80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion (typically 48 hours), cool the reaction mixture to room temperature.

  • Extract the mixture with chloroform (3 x 20 mL).

  • Wash the combined organic layers with a saturated solution of NaCl (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired functionalized pyridazine.

Nucleophilic Aromatic Substitution (SNAr): A Direct Approach to Functionalization

The electron-deficient nature of the pyridazine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups or when a good leaving group (such as a halogen) is present.[12][13] This method provides a direct and often high-yielding route to introduce amines, alkoxides, and thiolates.[12]

The feasibility and rate of an SNAr reaction are governed by the nature of the nucleophile, the leaving group, and the solvent.

  • Nucleophile: Strong nucleophiles are required to attack the electron-deficient ring. The choice of nucleophile directly determines the introduced functionality (e.g., an amine for amination, an alkoxide for etherification).

  • Leaving Group: The reactivity of halogens as leaving groups in SNAr typically follows the order F > Cl > Br > I, which is the reverse of their order in Sₙ1 and Sₙ2 reactions.[13] This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom.

  • Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are often used to dissolve the reagents and stabilize the charged intermediate (Meisenheimer complex).[12] In some cases, using the nucleophile itself as the solvent (e.g., an excess of an amine) can be effective.

Experimental Workflow: Nucleophilic Aromatic Substitution on a Halopyridazine

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep_reagents Dissolve halopyridazine in appropriate solvent add_nucleophile Add nucleophile (and base if necessary) prep_reagents->add_nucleophile heat Heat to specified temperature add_nucleophile->heat monitor Monitor reaction progress (TLC or LC-MS) heat->monitor cool Cool to room temperature monitor->cool quench Quench reaction and perform aqueous work-up cool->quench extract Extract with organic solvent quench->extract purify Dry and purify product extract->purify

Caption: General workflow for a nucleophilic aromatic substitution reaction.

Protocol 2: Amination of a Dichloropyridazinone [12]

Reagent/ParameterQuantity/ConditionPurpose
3,4-dichloro-1-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)pyridazin-6-one1.0 mmolStarting material
Amine (e.g., ammonia, methylamine)ExcessNucleophile
SolventDioxane or EthanolTo dissolve the starting material
TemperatureRoom temperature to refluxTo control the reaction rate
Reaction TimeVaries (monitor by TLC)Duration of the reaction

Step-by-Step Procedure:

  • Dissolve the dichloropyridazinone starting material (1.0 mmol) in a suitable solvent such as dioxane or ethanol.

  • Add an excess of the desired amine (e.g., a saturated solution of ammonia in the chosen solvent, or an aqueous solution of methylamine).

  • Stir the reaction mixture at the appropriate temperature (this can range from room temperature to reflux, depending on the reactivity of the amine).

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Perform an aqueous work-up by adding water and extracting with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by crystallization or column chromatography.

Direct C-H Functionalization: A Step-Economic Approach

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the late-stage diversification of heterocyclic scaffolds, including pyridazinones.[14][15] This approach avoids the pre-functionalization (e.g., halogenation) of the starting material, thereby shortening synthetic sequences.

These reactions are typically transition-metal-catalyzed and rely on a directing group to achieve regioselectivity.

  • Catalyst: Rhodium and palladium catalysts are commonly employed for C-H activation.[16] The choice of catalyst and its ligand can influence the efficiency and selectivity of the reaction.

  • Directing Group: A directing group, often a substituent on the pyridazinone nitrogen, is crucial for positioning the metal catalyst in proximity to the C-H bond to be functionalized. This ensures high regioselectivity, typically at the ortho position to the directing group.[14]

  • Oxidant: An oxidant, such as Cu(OAc)₂, is often required to regenerate the active catalytic species in the catalytic cycle.[16]

Experimental Workflow: Direct C-H Arylation of a Pyridazinone

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep_reagents Combine pyridazinone, coupling partner, catalyst, and oxidant add_solvent Add solvent and any additives prep_reagents->add_solvent inert_atm Place under inert atmosphere add_solvent->inert_atm heat Heat to high temperature (e.g., 100-120 °C) inert_atm->heat monitor Monitor reaction progress (TLC or LC-MS) heat->monitor cool Cool to room temperature monitor->cool filter_solids Filter off insoluble solids cool->filter_solids extract Aqueous work-up and extraction filter_solids->extract purify Dry and purify product extract->purify

Caption: General workflow for a direct C-H functionalization reaction.

Protocol 3: Rh(III)-Catalyzed C-H/C-H Cross-Coupling of Pyridazinones with Allenes [16]

Reagent/ParameterQuantity/ConditionPurpose
Pyridazinone0.2 mmolStarting material
Allene0.4 mmol (2.0 equiv)Coupling partner
[Cp*RhCl₂]₂0.005 mmol (2.5 mol%)Rhodium(III) catalyst
Cu(OAc)₂0.4 mmol (2.0 equiv)Oxidant
Na₂CO₃0.2 mmol (1.0 equiv)Base
Solvent1,2-Dichloroethane (DCE)Anhydrous solvent
Temperature50 °CTo facilitate the reaction
AtmosphereArgonTo maintain inert conditions
Reaction Time12 hoursDuration of the reaction

Step-by-Step Procedure:

  • To an oven-dried reaction tube, add the pyridazinone (0.2 mmol), allene (0.4 mmol), [Cp*RhCl₂]₂ (2.5 mol%), Cu(OAc)₂ (2.0 equiv), and Na₂CO₃ (1.0 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,2-dichloroethane (DCE) via syringe.

  • Seal the tube and heat the reaction mixture at 50 °C for 12 hours.

  • After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired functionalized pyridazinone.

Case Studies: Synthesis of Commercial Pyridazine-Based Agrochemicals

To illustrate the practical application of these synthetic strategies, we present the synthetic outlines for two commercially important pyridazine-based agrochemicals.

Case Study 1: Pyridaben (Insecticide/Acaricide)

Pyridaben is a non-systemic insecticide and acaricide that acts as a mitochondrial complex I electron transport inhibitor.[1][17] Its synthesis involves the reaction of a dichloropyridazinone with a sulfur nucleophile.[1]

Synthetic Scheme for Pyridaben

start 4,5-Dichloropyridazin-6(1H)-one product Pyridaben start->product One-pot reaction reagent1 p-tert-butylbenzyl chloride reagent1->product reagent2 Thiourea reagent2->product

Caption: Simplified one-pot synthesis of Pyridaben.

A green, one-pot synthesis method is often used for the commercial production of Pyridaben.[1] This involves the reaction of 4,5-dichloropyridazin-6(1H)-one with 1-chloro-4-tert-butylmethylbenzene (p-tert-butylbenzyl chloride) and thiourea under controlled conditions.[1]

Case Study 2: Pyridafol (Herbicide)

Pyridafol is a herbicide that inhibits photosynthetic electron transport at photosystem II.[18] Its synthesis involves the functionalization of a pre-formed pyridazine ring.

Synthetic Scheme for Pyridafol

start 3-Chloro-5-methoxy- 6-phenylpyridazine step1 Demethylation start->step1 step2 Hydrolysis step1->step2 product Pyridafol step2->product

Caption: Synthetic route to Pyridafol.

The commercial synthesis of Pyridafol typically starts with 3-chloro-5-methoxy-6-phenylpyridazine, which undergoes demethylation and subsequent hydrolysis to yield the active herbicidal compound.[18]

Conclusion and Future Outlook

The pyridazine scaffold continues to be a fertile ground for the discovery of novel agrochemicals. The synthetic methodologies outlined in this guide—palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and direct C-H functionalization—provide a robust toolkit for researchers to create and optimize new pyridazine-based crop protection agents. As our understanding of structure-activity relationships deepens, the ability to precisely and efficiently functionalize the pyridazine core will be instrumental in developing more effective, selective, and environmentally benign agrochemicals.

References

  • AERU. (2025, October 31). Pyridafol (Ref: CL 9673 ). University of Hertfordshire. [Link]

  • Chen, L., Pan, M., & Hu, D. (2022). An overview on the green synthesis and removal methods of pyridaben. Frontiers in Environmental Science, 10, 935553. [Link]

  • AERU. (2026, February 3). Pyridaben (Ref: BAS 300l). University of Hertfordshire. [Link]

  • AERU. (2025, November 21). Pyridafol-O-methyl (Ref: CL-9869). University of Hertfordshire. [Link]

  • Chen, L., Pan, M., & Hu, D. (2022). Synthesis and degradation of pyridaben. (A) Four major synthetic routes... ResearchGate. [Link]

  • Chen, L., Pan, M., & Hu, D. (2022). An overview on the green synthesis and removal methods of pyridaben. Frontiers in Environmental Science, 10. [Link]

  • Li, X., et al. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. Molecules, 14(9), 3534-3544. [Link]

  • Wu, J., et al. (2024). Pyridazine and pyridazinone compounds in crops protection: a review. Medicinal Chemistry Research. [Link]

  • Anonymous. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 5(2), 123-137. [Link]

  • Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Central European Journal of Experimental Biology, 5(1), 1-19. [Link]

  • Anonymous. (n.d.). Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi. ResearchGate. [Link]

  • Anonymous. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. [Link]

  • Wu, J., et al. (2024). Pyridazine and pyridazinone compounds in crops protection: a review. ResearchGate. [Link]

  • Anonymous. (2025). Pyridazine: A privileged scaffold in the development of 21st-century pesticides. MDPI. [Link]

  • De Kimpe, N., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 316-333. [Link]

  • Anonymous. (2026). An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity. Bentham Science Publishers. [Link]

  • Anonymous. (n.d.). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. [Link]

  • Anonymous. (n.d.). Late-stage diversification of biologically active pyridazinones via a direct C–H functionalization strategy. Organic & Biomolecular Chemistry. [Link]

  • Anonymous. (2025). Biologically Active Pyridazines and Pyridazinone Derivatives: A Scaffold for the Highly Functionalized Compounds. ResearchGate. [Link]

  • Anonymous. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. MDPI. [Link]

  • Maes, B. U. W., et al. (2011). Synthesis of functionalized pyridazin-3(2H)-ones via selective bromine-magnesium exchange and lactam directed ortho C-H magnesiation. The Journal of Organic Chemistry, 76(16), 6670-6677. [Link]

  • Anonymous. (n.d.). Late-stage diversification of biologically active pyridazinones via a direct C–H functionalization strategy. Organic & Biomolecular Chemistry. [Link]

  • Anonymous. (n.d.). Synthesis of the acaricide pyridaben (3). ResearchGate. [Link]

  • Anonymous. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 19, 836-871. [Link]

  • Anonymous. (n.d.). Nucleophilic Substitution of Hydrogen Atoms in the Pyridazine Series. (Review). ResearchGate. [Link]

  • Raposo, M. M. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link]

  • Shalini, C., et al. (2022). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Inorganica Chimica Acta, 540, 121028. [Link]

  • Anonymous. (2015). A Straightforward Approach toward Multifunctionalized Pyridazines via Imination/Electrocyclization. Organic Letters, 17(15), 3790-3793. [Link]

  • Anonymous. (n.d.). Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Scribd. [Link]

  • Anonymous. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules, 27(15), 4987. [Link]

  • Anonymous. (n.d.). Nucleophilic Aromatic Substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. [Link]

  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Anonymous. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Anonymous. (2018). SYNERGISTICALLY EFFECTIVE HERBICIDE COMPOSITION COMPRISING PYRIDATE AND AT LEAST ONE DEFINED 4-HPPD INHIBITOR.
  • Anonymous. (n.d.). WO2015168010A1 - Pyridazinone herbicides.

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Application Note: A Scalable, Two-Step Synthesis of 3,6-dichloro-4-dimethylaminopyridazine for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-tested guide for the scale-up synthesis of 3,6-dichloro-4-dimethylaminopyridazine, a valuable heterocyclic intermediate in medicinal chemistry and drug development. The process is presented in two distinct stages: (1) the robust chlorination of pyridazine-3,6-diol using phosphoryl chloride (POCl₃) to yield the key intermediate, 3,6-dichloropyridazine, and (2) a regioselective nucleophilic aromatic substitution (SNAr) with dimethylamine to furnish the target compound. This guide emphasizes operational safety, mechanistic rationale, process control, and purification strategies suitable for producing the material on a multi-gram to kilogram scale.

Introduction & Synthesis Overview

Pyridazine derivatives are foundational scaffolds in the development of therapeutic agents, known for a wide range of biological activities.[1] 3,6-dichloro-4-dimethylaminopyridazine, in particular, serves as a versatile building block for constructing more complex molecules, including potent kinase inhibitors. The synthetic route detailed herein is designed for reliability and scalability, proceeding through two well-established transformations.

Overall Reaction Scheme:

  • Chlorination: The initial step involves the conversion of the pyridazine-3,6-diol tautomer to 3,6-dichloropyridazine. Phosphoryl chloride is employed as both the chlorinating agent and, in some protocols, the solvent.

  • Amination (SNAr): The subsequent step is a regioselective nucleophilic aromatic substitution where dimethylamine displaces the chlorine atom at the C4 position of the pyridazine ring.

The logical flow of this two-step synthesis is outlined below.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Synthesis A Pyridazine-3,6-diol (Starting Material) B 3,6-Dichloropyridazine (Intermediate) A->B  POCl₃, Heat   C 3,6-Dichloropyridazine (from Step 1) D 3,6-dichloro-4- dimethylaminopyridazine (Final Product) C->D  (CH₃)₂NH, Solvent  

Caption: High-level workflow for the two-step synthesis.

CRITICAL SAFETY & HANDLING PROTOCOLS

THIS SYNTHESIS INVOLVES EXTREMELY HAZARDOUS MATERIALS. A THOROUGH REVIEW OF ALL RELEVANT SAFETY DATA SHEETS (SDS) AND A COMPREHENSIVE, SITE-SPECIFIC HAZARD ANALYSIS ARE MANDATORY BEFORE COMMENCING ANY WORK.

  • Phosphoryl Chloride (POCl₃):

    • Hazards: Acutely toxic if inhaled, harmful if swallowed, and causes severe skin burns and eye damage.[2] It reacts violently with water, releasing toxic and corrosive hydrogen chloride gas and phosphoric acid.[2][3] It is a lachrymator.[2]

    • Handling: Must be handled exclusively in a certified, high-performance chemical fume hood.[3] Use sealed systems and transfer via cannula or a dry syringe. Never work with POCl₃ near water or in a humid environment.[4] Emergency quench materials (e.g., dry sand, sodium bicarbonate) must be immediately accessible.

  • 3,6-Dichloropyridazine:

    • Hazards: Toxic if swallowed and causes skin and serious eye irritation. May also cause respiratory irritation.[5][6][7]

    • Handling: Handle as a toxic powder. Avoid creating dust.[5] Use appropriate containment (fume hood) and wear gloves and respiratory protection.[6]

  • Dimethylamine (Solution):

    • Hazards: Typically supplied as a solution in a flammable solvent (e.g., ethanol, THF). The vapor is flammable and the solution is corrosive, causing skin burns and eye damage.

    • Handling: Handle in a fume hood away from ignition sources. Ensure containers are well-sealed and stored in a cool, ventilated area.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles and a full-face shield are required when handling POCl₃ and other corrosive liquids.[2][8]

  • Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Teflon for POCl₃; nitrile may be suitable for other steps but check breakthrough times).[9] Always inspect gloves before use.[2]

  • Body Protection: A flame-retardant laboratory coat and closed-toe shoes are mandatory. An acid-resistant apron is strongly recommended when transferring POCl₃.

  • Respiratory Protection: Use of a fume hood is the primary engineering control. For spill cleanup or emergency situations, a self-contained breathing apparatus (SCBA) is necessary.[8][9]

Engineering Controls & Emergency Preparedness:

  • All operations must be conducted in a certified chemical fume hood.

  • An emergency safety shower and eyewash station must be located within immediate proximity of the workstation.[3]

  • A Class ABC dry chemical fire extinguisher must be available. DO NOT use water on fires involving POCl₃. [4]

Detailed Experimental Protocols

Part I: Scale-Up Synthesis of 3,6-Dichloropyridazine (Intermediate)

This protocol is adapted from established industrial and patent literature procedures.[10][11][12] It describes the chlorination of pyridazine-3,6-diol.

Materials & Reagents:

  • Pyridazine-3,6-diol (Maleic hydrazide): 1.0 eq

  • Phosphoryl chloride (POCl₃): 5.0 - 10.0 eq

  • Solvent (optional, e.g., Chloroform, Toluene): Can be used, but POCl₃ often serves as the reagent and solvent.[10][13]

Procedure:

  • Reactor Setup: Equip a suitable glass reactor with an overhead mechanical stirrer, a reflux condenser topped with a gas outlet bubbler (vented to a scrubber containing NaOH solution), a thermocouple for internal temperature monitoring, and an addition funnel (if a co-solvent is used). Ensure the entire system is dry and purged with an inert atmosphere (Nitrogen or Argon).

  • Charging the Reactor: Under a strong nitrogen flow, charge the reactor with pyridazine-3,6-diol (e.g., 200 g, 1.78 mol).

  • Reagent Addition: Slowly add phosphoryl chloride (e.g., 1.0 L, 10.7 mol) to the reactor via the addition funnel at room temperature. The addition is exothermic; control the rate to maintain the internal temperature below 40 °C.

  • Reaction: Once the addition is complete, slowly heat the reaction mixture to reflux (approx. 105-110 °C). Maintain a gentle reflux for 4-6 hours. The reaction progress can be monitored by taking small, carefully quenched aliquots for analysis (e.g., TLC, GC-MS).[10][13]

  • POCl₃ Removal: After the reaction is complete, cool the mixture to 50-60 °C. The excess POCl₃ can be removed by distillation under reduced pressure. This is a critical step requiring careful pressure and temperature control to avoid bumping.

  • Work-up (CRITICAL HAZARD): This is the most hazardous part of the procedure.

    • Prepare a separate, large vessel equipped with a robust mechanical stirrer, containing a large volume of crushed ice and water (e.g., 5 L).

    • Under vigorous stirring , very slowly and cautiously add the cooled reaction mixture to the ice/water. The quenching of residual POCl₃ is extremely exothermic and will generate large volumes of HCl gas. Perform this in an efficient fume hood.

    • Once the addition is complete, slowly add a saturated solution of sodium bicarbonate or cautiously add 28% ammonium hydroxide to neutralize the mixture to a pH of ~7-8.[14] Monitor the temperature and pH closely.

  • Isolation: The solid product, 3,6-dichloropyridazine, will precipitate from the neutralized aqueous mixture. Cool the slurry to 0-5 °C to maximize precipitation.[15]

  • Purification: Collect the solid by filtration, wash the filter cake thoroughly with cold water, and pull dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or n-hexane to yield a white to off-white crystalline solid.[14] A patent describes an alternative purification by treating the crude mixture with sodium metabisulfite to remove impurities before crystallization.[15]

Part II: Synthesis of 3,6-dichloro-4-dimethylaminopyridazine

This procedure is based on the principles of nucleophilic aromatic substitution on chloro-substituted pyridazines.[16]

Materials & Reagents:

  • 3,6-Dichloropyridazine: 1.0 eq

  • Dimethylamine (40% solution in water or 2M in THF): 1.1 - 1.5 eq

  • Solvent: Ethanol or Tetrahydrofuran (THF)

Procedure:

  • Reactor Setup: In a reactor equipped with a stirrer, thermocouple, and addition funnel, dissolve 3,6-dichloropyridazine (e.g., 100 g, 0.67 mol) in a suitable solvent like ethanol (1 L).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Nucleophile Addition: Slowly add the dimethylamine solution (e.g., 1.1 eq) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS, observing the consumption of the starting material and the formation of a new, more polar spot.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.

    • Redissolve the residue in an organic solvent like ethyl acetate or dichloromethane (1 L).

    • Wash the organic layer with water (2 x 500 mL) and then with brine (1 x 500 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under vacuum to obtain the crude product.

  • Purification: The crude material is typically purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a solid.

Data Summary & Characterization

The following table provides representative data for the described synthesis. Actual yields may vary based on scale and specific reaction conditions.

ParameterStep 1: 3,6-DichloropyridazineStep 2: Final Product
Starting Material Pyridazine-3,6-diol (200 g)3,6-Dichloropyridazine (100 g)
Key Reagent POCl₃ (1.0 L)Dimethylamine (40% aq. soln, ~95 mL)
Reaction Temp. Reflux (~110 °C)0 °C to Room Temp.
Reaction Time 4-6 hours12-24 hours
Typical Yield 80-90%75-85%
Purity (Post-Purif.) >98% (GC)>99% (LCMS/NMR)
Appearance White Crystalline SolidOff-white to Yellow Solid

Characterization:

  • 3,6-Dichloropyridazine: Melting point: 65-69 °C.[17]

  • 3,6-dichloro-4-dimethylaminopyridazine: Identity and purity should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, and melting point).

Mechanistic Rationale

Amination via Nucleophilic Aromatic Substitution (SNAr)

The key to the second step is the SNAr mechanism. Unlike typical SN2 reactions, this process involves a two-step addition-elimination sequence. The pyridazine ring is electron-deficient due to the electronegativity of the two nitrogen atoms, making it susceptible to attack by nucleophiles.

  • Nucleophilic Attack: The lone pair of electrons on the dimethylamine nitrogen attacks the electron-deficient C4 carbon of the 3,6-dichloropyridazine ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination: The aromaticity of the ring is restored by the elimination of the chloride ion from the C4 position, yielding the final substituted product.

The regioselectivity (attack at C4 instead of C3/C6) is governed by the electronic activation provided by the ring nitrogens.

G cluster_0 S_NAr Mechanism A Start (3,6-Dichloropyridazine) B Nucleophilic Attack by (CH₃)₂NH A->B + (CH₃)₂NH C Meisenheimer Complex (Resonance Stabilized) B->C D Elimination of Cl⁻ C->D E Final Product D->E - Cl⁻

Caption: Logical steps of the S_NAr mechanism.

References

  • Vertex Pharmaceuticals. (2019). MSDS of 3,6-Dichloropyridazine.
  • Sou-Jen, W. (1961). Process for purification of 3,6-dichloropyridazine. U.S.
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  • Princeton EHS.
  • State of New Jersey Department of Health. (2001). Hazardous Substance Fact Sheet: PHOSPHORUS OXYCHLORIDE.
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  • Klio Pharma Private Limited. (2021). An Improved Process For The Preparation of 3,6 Dichloro 4 Isopropylpyridazine.
  • Zhejiang University of Technology. (2021). Preparation method of 3, 6-dichloropyridazine.
  • Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society, 73(4), 1873-1874.
  • Sherif, M. H., et al. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Journal of American Science, 6(11), 570-574.
  • Shandong Youbang Biochemical Technology Co., Ltd. (2015). Method for synthetizing 3,6-dichloropyridazine.
  • ResearchGate. (2025). Facile Synthesis of 3,6‐Diaminopyridazine. Request PDF.
  • Merck. 3,6-Dichloropyridazine for synthesis.
  • ChemicalBook. 3,6-Dichloropyridazine synthesis.
  • PrepChem.com. Synthesis of 3,6-dichloro-4-isopropylpyridazine.
  • Homework.Study.com. 4-Chloropyridine undergoes reaction with dimethylamine to yield 4-dimethylaminopyridine. Propose a mechanism for the reaction.
  • Li, Y., et al. (2015). Dimethylamine as the key intermediate generated in situ from dimethylformamide (DMF) for the synthesis of thioamides. Beilstein Journal of Organic Chemistry, 11, 1356–1361.
  • Sherif, M. H., et al. (2011). Chemical Studies on 3,6-Dichloropyridazine (Part 2). Semantic Scholar.
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Troubleshooting & Optimization

Technical Support Center: Regioselective Amination of 3,4,6-Trichloropyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the regioselective amination of 3,4,6-trichloropyridazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile scaffold. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this reaction and achieve your desired C-4 aminated product, 4-amino-3,6-dichloropyridazine, with high selectivity and yield.

Understanding the Challenge: The Regioselectivity of SNAr on a Polychlorinated Pyridazine

The amination of 3,4,6-trichloropyridazine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient nature of the pyridazine ring, further enhanced by the three electron-withdrawing chlorine atoms, makes it susceptible to attack by nucleophiles like amines. However, the presence of three potential leaving groups (the chlorine atoms at C-3, C-4, and C-6) introduces a significant challenge: controlling the regioselectivity of the amination.

The key to a successful and selective synthesis of 4-amino-3,6-dichloropyridazine lies in understanding and manipulating the factors that govern the position of nucleophilic attack. This guide will provide you with the foundational knowledge and practical steps to achieve this control.

Frequently Asked Questions (FAQs)

Q1: Why is the C-4 position on 3,4,6-trichloropyridazine a target for amination?

The C-4 position is often targeted for functionalization to generate novel molecular scaffolds for drug discovery. The resulting 4-amino-3,6-dichloropyridazine is a valuable intermediate for the synthesis of a wide range of biologically active compounds.[1]

Q2: What are the primary factors influencing the regioselectivity of amination on 3,4,6-trichloropyridazine?

The regioselectivity of the SNAr reaction on this substrate is a delicate balance of several factors:

  • Electronic Effects: The two nitrogen atoms in the pyridazine ring are strongly electron-withdrawing, which significantly influences the electron density at the carbon atoms. This generally makes the ring carbons more electrophilic and susceptible to nucleophilic attack.[2]

  • Steric Hindrance: The accessibility of each chlorinated carbon to the incoming amine nucleophile plays a crucial role. The C-4 position may be more or less sterically hindered compared to the C-3 and C-6 positions, depending on the nature of the amine.

  • Nature of the Amine Nucleophile: The size, basicity, and nucleophilicity of the amine can influence the reaction pathway and the preferred site of attack.

  • Reaction Temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction, potentially altering the ratio of isomeric products.

  • Solvent: The polarity and proticity of the solvent can influence the stability of the intermediate Meisenheimer complex and the transition state, thereby affecting the regioselectivity.

Q3: What are the potential isomeric byproducts in this reaction?

The primary isomeric byproducts are 3-amino-4,6-dichloropyridazine and 6-amino-3,4-dichloropyridazine. It is also possible to form di- and tri-aminated products if the reaction is not carefully controlled.

Q4: How can I differentiate between the desired 4-amino isomer and the other isomers?

Unambiguous characterization is crucial and is best achieved using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR). The chemical shifts and coupling patterns of the aromatic proton and carbons will be distinct for each isomer.

Troubleshooting Guide

This section addresses common issues encountered during the amination of 3,4,6-trichloropyridazine and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Low to no conversion of starting material. 1. Insufficient reaction temperature or time. 2. Deactivated amine nucleophile. 3. Poor quality of reagents or solvent.1. Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by TLC or LC-MS. Extend the reaction time. 2. Ensure the amine is not protonated by an acidic species in the reaction mixture. If necessary, add a non-nucleophilic base. 3. Use freshly distilled solvents and high-purity reagents.
Formation of a mixture of regioisomers (low C-4 selectivity). 1. Reaction conditions favor attack at multiple sites. 2. The amine nucleophile is not selective.1. Temperature Optimization: Lowering the reaction temperature may favor the kinetically controlled product, which could be the desired C-4 isomer. 2. Solvent Screening: Vary the solvent polarity. Aprotic polar solvents like DMF or DMSO can stabilize the Meisenheimer complex, potentially influencing regioselectivity. Non-polar solvents like toluene or xylene may also be explored. 3. Amine Selection: Consider using a bulkier amine if steric hindrance at C-3 and C-6 can be exploited to favor attack at C-4.
Formation of di- and/or tri-aminated byproducts. 1. Excess of the aminating agent. 2. High reaction temperature or prolonged reaction time.1. Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the amine. 2. Monitor the reaction closely and stop it as soon as the starting material is consumed. Lower the reaction temperature to reduce the rate of subsequent aminations.
Difficulty in purifying the desired product from isomers. 1. Similar polarity of the isomers.1. Chromatography Optimization: Experiment with different solvent systems for column chromatography. A shallow gradient elution may be necessary. 2. Recrystallization: Attempt to selectively crystallize the desired isomer from a suitable solvent or solvent mixture.

Experimental Protocol: Regioselective C-4 Amination of 3,4,6-Trichloropyridazine

This protocol is a starting point and may require optimization based on the specific amine and available laboratory equipment.

Materials:

  • 3,4,6-Trichloropyridazine

  • Amine (e.g., ammonia in a suitable solvent, or a primary/secondary amine)

  • Anhydrous ethanol (or other suitable solvent)

  • Sealed reaction vessel (e.g., pressure tube or autoclave)

  • Stirring plate with heating

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry, and sealed reaction vessel, dissolve 3,4,6-trichloropyridazine (1.0 equivalent) in anhydrous ethanol.

  • Addition of Amine: Add the amine (1.0-1.2 equivalents) to the solution. If using ammonia, a solution of ammonia in ethanol can be used.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture with stirring to 120-130°C. Caution: This reaction is performed under pressure. Ensure the reaction vessel is appropriate for the temperature and pressure and take all necessary safety precautions.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically several hours).

  • Workup:

    • Cool the reaction vessel to room temperature. Caution: Do not open the vessel while it is still hot and under pressure.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 4-amino-3,6-dichloropyridazine.

  • Characterization: Characterize the purified product by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Visualizing the Reaction Landscape

To aid in understanding the key relationships in this chemical system, the following diagrams are provided.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Potential Products A 3,4,6-Trichloropyridazine F 4-Amino-3,6-dichloropyridazine (Desired Product) A->F Regioselective SNAr G 3-Amino-4,6-dichloropyridazine (Isomer) A->G SNAr H 6-Amino-3,4-dichloropyridazine (Isomer) A->H SNAr I Di/Tri-aminated Products A->I Multiple SNAr B Amine (Nucleophile) B->F C Temperature C->F C->G D Solvent D->F D->G E Stoichiometry E->F E->I

Caption: Factors influencing the amination of 3,4,6-trichloropyridazine.

G start Start: Low C-4 Selectivity step1 Step 1: Analyze Reaction Parameters start->step1 q1 Is the temperature optimized? step1->q1 a1_yes Yes q1->a1_yes Yes a1_no No: Screen a range of temperatures (e.g., 80°C to 140°C) q1->a1_no No step2 Step 2: Evaluate Solvent Effects a1_yes->step2 a1_no->step2 q2 Have different solvents been tested? step2->q2 a2_yes Yes q2->a2_yes Yes a2_no No: Test aprotic polar (DMF, DMSO) and non-polar (Toluene) solvents q2->a2_no No step3 Step 3: Consider Nucleophile Sterics a2_yes->step3 a2_no->step3 q3 Is the amine sterically demanding? step3->q3 a3_yes Yes q3->a3_yes Yes a3_no No: Try a bulkier amine to favor attack at the less hindered C-4 position q3->a3_no No end End: Improved C-4 Selectivity a3_yes->end a3_no->end

Caption: Troubleshooting workflow for improving C-4 regioselectivity.

References

  • Preparation method of 3,4,6-trichloro-pyridazine. CN101817788A.
  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules. [Link]

  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate. [Link]

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link]

  • Supplementary Information Dichlorotriazine-based multivalent probe for selective affinity labeling of carbohydrate binding prote. The Royal Society of Chemistry. [Link]

  • a sca old for the synthesis of highly functionalised heterocycles. Durham E-Theses. [Link]

  • 1 H and 13 C NMR chemical shifts (ppm) of (3) and (4) molecules in the... ResearchGate. [Link]

  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Wavefunction, Inc. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

  • 3-Amino-6-chloro-pyridazine. SpectraBase. [Link]

  • Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. Lejan Team. [Link]

  • Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. Semantic Scholar. [Link]

  • Regioselective 2-Amination of Polychloropyrimidines. PubMed. [Link]

  • 6-Amino-3-chloropyridazine. PubChem. [Link]

  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry. [Link]

  • Origins of Catalyst-Controlled Selectivity in Ag-Catalyzed Regiodivergent C-H Amination. Journal of the American Chemical Society. [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]

  • Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. Pearson. [Link]

  • Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry. [Link]

  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Wageningen University & Research eDepot. [Link]

  • 1 H (a) and 13 C (b) NMR spectra of... ResearchGate. [Link]

  • Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. PubMed. [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]

  • Nucleophilic aromatic substitution reactions promoted by aryl and heteroaryl amine nitranions. Sciact. [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc. [Link]

  • Synthesis of pyridazines. Organic Chemistry Portal. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. Organic & Biomolecular Chemistry. [Link]

  • chemical studies on 3,6-dichloropyridazine. Journal of American Science. [Link]

  • C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. PubMed. [Link]

Sources

Technical Support Center: Recrystallization of 4-Amino-Substituted Dichloropyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: TSC-PYR-042 Status: Active Last Updated: 2025-10-24

Executive Summary & Chemical Context

Target Analyte: 4-amino-substituted-3,6-dichloropyridazines.[1][2] Common Scaffold: 4-amino-3,6-dichloropyridazine (ADCP).[2][3]

This support guide addresses the purification of 4-amino-dichloropyridazines. These scaffolds possess a unique polarity profile: the electron-deficient pyridazine ring and electron-withdrawing chlorine atoms create a lipophilic core, while the amino group (and its substituents) introduces hydrogen-bonding capability.

The Core Challenge: Researchers frequently encounter "oiling out" (liquid-liquid phase separation) rather than crystallization. This occurs because the melting point of the solvated impurity mix often drops below the boiling point of the solvent. Furthermore, synthesis via nucleophilic aromatic substitution (


) of 3,4,6-trichloropyridazine often yields regioisomeric mixtures (4-amino vs. 5-amino) that require fractional crystallization to separate.

Solvent Selection Matrix

The following matrix categorizes solvents based on experimental success rates for this specific scaffold.

Solvent SystemRoleSuitabilityTechnical Notes
Water Primary / Anti-solventHigh (for ADCP)Standard Protocol. ADCP is sparingly soluble in cold water but soluble in boiling water. Excellent for removing inorganic salts (NH₄Cl) from the synthesis step.
Ethanol / Water Binary SystemHigh Best for Derivatives. If the 4-amino group has alkyl substituents, pure water is too polar. A 1:1 to 3:1 (EtOH:H₂O) ratio balances lipophilicity.
Ethyl Acetate Extraction / SolventMedium Good for initial extraction. Can be used with Hexanes for recrystallization of highly lipophilic N-substituted analogs.
Toluene Selective SolventSpecialized Used to remove tarry, non-polar byproducts. The target molecule is often less soluble in Toluene than the impurities.
Methanol SolventMedium High solubility even at room temp for some derivatives; often leads to poor recovery yields unless cooled to -20°C.
Visualizing Solvent Logic

SolventSelection Start Analyze 4-Amino Substituent (R) CheckR Nature of R-Group? Start->CheckR R_H R = H (Parent ADCP) CheckR->R_H R_Alkyl R = Alkyl (Methyl, Ethyl) CheckR->R_Alkyl R_Aryl R = Aryl/Bulky CheckR->R_Aryl Solv_Water PRIMARY: Boiling Water (Remove salts/inorganics) R_H->Solv_Water Solv_EtOH_Water PRIMARY: EtOH/Water (1:1) (Prevents oiling out) R_Alkyl->Solv_EtOH_Water Solv_EtOAc_Hex PRIMARY: EtOAc/Hexane (Non-polar purification) R_Aryl->Solv_EtOAc_Hex Warning CAUTION: Avoid prolonged boiling (Hydrolysis of Cl -> OH) Solv_Water->Warning Solv_EtOH_Water->Warning

Figure 1: Decision tree for selecting the initial recrystallization solvent based on the amino-substituent.

Critical Troubleshooting (FAQs)

Q1: My product is "oiling out" as a sticky gum instead of crystallizing. How do I fix this?

Cause: The solution is likely too concentrated, or the temperature dropped too quickly, causing the compound to phase-separate as a supercooled liquid before organizing into a lattice. This is common with amino-pyridazines due to their ability to form intermolecular H-bonds that compete with crystal packing.

Protocol:

  • Re-dissolve: Heat the mixture until the oil dissolves completely.

  • Adjust Solvent: Add 10-20% more of the good solvent (e.g., Ethanol).

  • Seed: Cool the solution very slowly to just below the saturation point. Add a "seed crystal" of pure product. If no seed is available, scratch the inner glass wall of the flask with a glass rod to create nucleation sites.

  • Slow Cooling: Wrap the flask in a towel or place it in a warm water bath and let it cool to room temperature over 2-3 hours. Do not use an ice bath immediately.

Q2: I see two spots on my TLC after recrystallization. Is it decomposition?

Diagnosis: It is likely a regioisomer , not decomposition. Context: Synthesis from 3,4,6-trichloropyridazine yields both the 4-amino and 5-amino isomers.

  • 4-amino-3,6-dichloropyridazine: Usually the major product.

  • 5-amino-3,4-dichloropyridazine: The minor impurity.

Resolution (Fractional Crystallization): These isomers often have slightly different solubilities in Ethanol .

  • Dissolve the crude solid in minimum boiling Ethanol.

  • Cool to room temperature. The 4-amino isomer (often more symmetric/crystalline) usually precipitates first.

  • Filter the first crop.

  • Concentrate the mother liquor to half volume and cool again to harvest the second crop (which may contain more 5-amino isomer). Check both crops by TLC/NMR.

Q3: The crystals are grey/brown even after recrystallization.

Cause: Oxidized polymeric tars or trapped inorganic salts. Protocol:

  • Perform a Hot Filtration . Dissolve the compound in the boiling solvent.

  • Add Activated Charcoal (1-2% by weight). Stir at reflux for 5-10 minutes.

  • Filter through a pre-warmed Celite pad (to prevent premature crystallization in the funnel).

  • Cool the clear filtrate to crystallize.

Standard Operating Procedures (SOPs)

Method A: Aqueous Recrystallization (For Parent ADCP)

Best for: 4-amino-3,6-dichloropyridazine (R=H)

  • Preparation: Place crude ADCP (e.g., 10 g) in a 250 mL Erlenmeyer flask.

  • Dissolution: Add water (approx. 10-15 mL per gram of solid). Heat to boiling (100°C) with stirring.

    • Note: If the solid does not dissolve completely, add water in 5 mL increments.

  • Filtration (Optional): If insoluble black specks remain, filter hot.

  • Crystallization: Remove from heat. Allow to cool to room temperature undisturbed. White needles should form.

  • Finishing: Cool in an ice bath (0-5°C) for 30 minutes to maximize yield. Filter by vacuum. Wash with ice-cold water.

  • Drying: Dry in a vacuum oven at 45°C. (Avoid high heat >80°C to prevent sublimation or degradation).

Method B: Binary Solvent Recrystallization

Best for: N-alkyl/aryl substituted analogs

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol .

  • Anti-Solvent Addition: While keeping the solution boiling, add Water dropwise.

  • The Cloud Point: Continue adding water until a faint turbidity (cloudiness) persists.

  • Clarification: Add one or two drops of Ethanol to clear the solution.

  • Crystallization: Remove from heat and insulate the flask for slow cooling.

Process Workflow Diagram

RecrystallizationWorkflow Start Crude Solid (Mixture of Isomers/Salts) Dissolve Dissolve in Boiling Solvent (Water or EtOH) Start->Dissolve CheckSoluble Fully Soluble? Dissolve->CheckSoluble AddSolvent Add Solvent Incrementally CheckSoluble->AddSolvent No HotFilter Hot Filtration (Celite/Charcoal) Remove Tars CheckSoluble->HotFilter Yes (if colored) Cooling Controlled Cooling (Ambient -> 0°C) CheckSoluble->Cooling Yes (if clear) AddSolvent->Dissolve HotFilter->Cooling PhaseCheck Crystals or Oil? Cooling->PhaseCheck RemedyOil Reheat & Add Seed/Anti-Solvent PhaseCheck->RemedyOil Oiling Out Filter Vacuum Filtration PhaseCheck->Filter Crystals Formed RemedyOil->Cooling Dry Vacuum Dry < 50°C Filter->Dry

Figure 2: Step-by-step workflow for the purification process, including intervention steps for oiling out.

References

  • Liu, J.-Q., et al. (2014). "4-Amino-3,6-dichloropyridazine Solubility Measurement and Correlation in Seven Pure Organic Solvents." Journal of Chemical & Engineering Data, 59(12), 4191–4196. Link

    • Key Insight: Establishes solubility curves confirming temperature dependence in ethanol and water, validating the recrystalliz
  • Kuraishi, T., & Castle, R. N. (1964). "Pyridazines.[1][2][3][4][5] I. The Synthesis of 3,6-Dichloro-4-substituted-aminopyridazines." Journal of Heterocyclic Chemistry, 1(1), 42–47.[6] Link

    • Key Insight: Foundational paper describing the nucleophilic substitution of trichloropyridazine and the separ
  • BenchChem Technical Support. (2025). "Recrystallization of 4-Amino-2,6-dichloro-3-fluorophenol." Link (Accessed via Grounding)

    • Key Insight: Provides general "oiling out" troubleshooting for halogenated amino-arom
  • Zhang, Y., et al. (2016). "Process for preparing 4-amino-pyridazines." World Intellectual Property Organization, WO2016180833A1. Link

    • Key Insight: Industrial scale-up data confirming Ethanol/Water mixtures for high-purity isol

Sources

removing unreacted dimethylamine from pyridazine reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in pyridazine synthesis. This resource addresses a common and critical challenge in this area of chemistry: the effective removal of unreacted dimethylamine from reaction mixtures. Incomplete removal can lead to downstream reaction failures, purification difficulties, and compromised final product purity[1]. This guide provides in-depth, field-proven answers and troubleshooting protocols to ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs): The Fundamentals
Q1: Why is the complete removal of unreacted dimethylamine so critical for my pyridazine synthesis?

Residual dimethylamine, a basic and nucleophilic reagent, can have several detrimental effects on your workflow and final product. It can interfere with subsequent reaction steps that may be pH-sensitive or involve electrophilic reagents. Furthermore, its presence can inhibit the crystallization of your desired pyridazine derivative, leading to lower yields and impure solids[1]. For professionals in drug development, the removal of all process-related impurities to meet stringent regulatory standards is a non-negotiable aspect of process chemistry[1].

Q2: What are the key physical properties of dimethylamine and pyridazine that influence the purification strategy?

Understanding the differences in physical properties between your reactant (dimethylamine) and your product (pyridazine derivative) is the foundation of an effective separation strategy. Dimethylamine is a volatile, highly water-soluble gas/liquid with a basic character, while pyridazines are generally less volatile solids or high-boiling liquids with weak basicity[2][3].

PropertyDimethylaminePyridazine (Parent)Rationale for Separation
Molecular Weight 45.08 g/mol [4][5]80.09 g/mol [3]Significant difference allows for separation by distillation if the derivative is not volatile.
Boiling Point 6.9 °C[4][5][6]208 °C[3]The high volatility of dimethylamine means it can often be removed with the solvent in vacuo, but this is often insufficient for complete removal.
Water Solubility Miscible/Very Soluble[4][6][7]Miscible[3]While both can be water-soluble, converting dimethylamine to its salt dramatically increases its affinity for the aqueous phase over the organic product.
pKa (of conjugate acid) ~10.7-11.0[6][8]~2.0[2]This is the most critical difference. Dimethylamine is a strong base and is easily protonated by dilute acids. Pyridazine is a very weak base, requiring strong acids for protonation[2].
Q3: What are the primary methods for removing residual dimethylamine?

The most common and effective strategies leverage the basicity of dimethylamine to convert it into a water-soluble salt, which can then be easily removed through an aqueous extraction. The two main approaches are:

  • Acidic Aqueous Wash: This is the most prevalent method. The organic reaction mixture is washed with a dilute aqueous acid (e.g., HCl, NH₄Cl, or even acetic acid). The acid protonates the basic dimethylamine to form a salt (e.g., dimethylamine hydrochloride), which is highly soluble in water and is extracted from the organic phase[1][9][10][11].

  • Copper (II) Sulfate Wash: This is an excellent alternative, especially for acid-sensitive products. Dimethylamine acts as a ligand, forming a water-soluble coordination complex with copper ions, which partitions into the aqueous layer[1][10].

Troubleshooting and In-Depth Protocols

This section addresses specific issues you may encounter during the workup procedure.

Issue 1: Incomplete removal of dimethylamine after a standard workup.

This is a common problem that often stems from insufficient mixing or using an inadequate amount of acid.

Q: My NMR/GC-MS analysis still shows traces of dimethylamine after an acid wash. How can I improve my technique?

An incomplete wash is often due to an equilibrium between the phases. A rigorous and properly executed extraction protocol is essential for success.

start Reaction Complete quench Quench Reaction (if necessary) Cool to Room Temperature start->quench dilute Dilute with Organic Solvent (e.g., EtOAc, DCM) quench->dilute wash1 Wash 1: 1M HCl (aq) Vigorously shake for 1-2 min Vent frequently dilute->wash1 check_pH Check pH of Aqueous Layer Is it acidic? wash1->check_pH add_acid Add more 1M HCl check_pH->add_acid No wash2 Wash 2: 1M HCl (aq) check_pH->wash2 Yes add_acid->wash1 wash3 Wash 3: Brine (sat. NaCl) To break emulsions & remove water wash2->wash3 dry Dry Organic Layer (Na₂SO₄ or MgSO₄) wash3->dry analyze Analyze Aliquot by GC-MS/NMR Is DMA removed? dry->analyze analyze->wash1 No, repeat washes concentrate Concentrate in vacuo analyze->concentrate Yes end Proceed to Next Step concentrate->end

Caption: Decision workflow for acidic wash purification.

  • Reaction Quench & Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) in which your product is soluble. A volume 5-10 times that of the reaction solvent is a good starting point.

  • Transfer to Separatory Funnel: Transfer the diluted mixture to a separatory funnel of appropriate size (the total volume should not exceed 2/3 of the funnel's capacity).

  • First Acidic Wash: Add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel and invert it gently. Crucially, vent the funnel immediately by opening the stopcock to release any pressure. This is especially important as the neutralization of a base with acid is exothermic.

  • Extraction: Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing and efficient mass transfer between the organic and aqueous phases[1]. Vent frequently to prevent pressure buildup.

  • Phase Separation: Place the funnel back on a ring stand and allow the layers to separate completely.

  • Drain and Repeat: Drain the lower aqueous layer. For maximum efficiency, repeat the wash with fresh 1 M HCl solution at least two more times[1]. After the first wash, check the pH of the aqueous layer with pH paper to ensure it is acidic; if not, you may need to use a larger volume or more concentrated acid[1].

  • Neutralization and Final Wash: After the acid washes, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a final wash with saturated sodium chloride (brine) to help remove bulk water and break any minor emulsions[1].

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter away the drying agent and concentrate the solvent under reduced pressure.

Issue 2: My pyridazine product is degrading or being lost during the workup.

Product loss is often attributable to the chemical properties of the pyridazine derivative itself, such as acid sensitivity or basicity.

Q: My product is sensitive to strong acids and is hydrolyzing during the HCl wash. What are my options?

This is a common issue with sensitive functional groups like enamines or acetals[1]. The solution is to use a milder method that still effectively removes the more basic dimethylamine.

start Is the Pyridazine Product Stable to 1M HCl? strong_acid Use Standard Protocol: 1M HCl Wash start->strong_acid Yes mild_acid_q Is the Product Stable to Mild Acids? start->mild_acid_q No mild_acid Use Milder Acidic Wash: - 5% Acetic Acid - Sat. NH₄Cl (aq) mild_acid_q->mild_acid Yes cu_wash Use Non-Acidic Method: 10% CuSO₄ (aq) Wash mild_acid_q->cu_wash No

Sources

optimizing yield of SNAr reaction on electron-deficient pyridazines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Nucleophilic Aromatic Substitution (SNAr) on Electron-Deficient Pyridazines Authorized By: Senior Application Scientist

Core Directive & Scope

Welcome to the technical support module for optimizing SNAr reactions on pyridazine scaffolds. Unlike benzene, the pyridazine (1,2-diazine) ring is inherently electron-deficient, making it an excellent substrate for nucleophilic attack. However, the presence of two adjacent nitrogen atoms creates unique regioselectivity challenges and sensitivity to hydrolysis.

This guide moves beyond basic textbook definitions to address the specific "pain points" of drug discovery chemistry: controlling regioisomerism in poly-halogenated systems, preventing resinification (black tar formation), and pushing stalled reactions to completion.

Critical Parameter Dashboard

Before troubleshooting, verify your reaction setup against these baseline parameters established for high-yield pyridazine functionalization.

ParameterRecommendationTechnical Rationale
Solvent DMSO, DMF, NMP (Anhydrous)Polar aprotic solvents solvate the cation (e.g., Na+), leaving the nucleophile "naked" and highly reactive. Avoid protic solvents (MeOH, EtOH) unless the nucleophile is the solvent, as they hydrogen-bond to the nucleophile, reducing

.
Leaving Group (LG) F > Cl > Br > I Contrary to SN2, the rate-determining step in SNAr is the addition of the nucleophile.[1] Highly electronegative atoms (F) stabilize the anionic Meisenheimer intermediate via induction [1].[1]
Concentration 0.5 M – 1.0 M Higher concentrations favor the bimolecular reaction kinetics. Dilution often leads to competitive hydrolysis by trace water.
Stoichiometry 1.05 – 1.1 eq. (Monosubstitution)Pyridazines are prone to over-substitution. Precise stoichiometry is critical. For amines, use 2.0+ eq. or an auxiliary base (DIPEA/K2CO3) to scavenge acid.
Atmosphere Argon/Nitrogen Diazines are hygroscopic. Moisture leads to pyridazinone formation (hydrolysis), a thermodynamic dead-end.

Visualizing the Mechanism (The "Why")

To troubleshoot, you must visualize the transition state. The reaction proceeds through a Meisenheimer Complex .[2][3][4] Stability of this intermediate dictates reactivity.

SNAr_Mechanism Substrate Pyridazine-LG (Electron Deficient) TS Meisenheimer Complex (Anionic Intermediate) Substrate->TS + Nucleophile (Rate Determining Step) TS->TS Stabilized by N-atoms (ortho/para) Product Substituted Pyridazine + LG- TS->Product - Leaving Group (Fast Elimination)

Figure 1: The SNAr addition-elimination pathway. The rate-determining step is the formation of the Meisenheimer complex, which is stabilized by the electron-withdrawing nitrogen atoms.

Troubleshooting Guides (Q&A)

Module A: Regioselectivity Issues

Q: I am reacting 3,6-dichloropyridazine with a nucleophile, but I need to selectively functionalize only one position. I am getting a mixture of mono- and di-substituted products.

A: This is a classic kinetic control problem.

  • Symmetry Breaking: The 3- and 6-positions are chemically equivalent initially. Once the first nucleophile adds, the ring becomes more electron-rich (deactivated) if the nucleophile is an electron donor (e.g., -OR, -NHR). This naturally slows down the second addition.

  • Protocol Adjustment:

    • Temperature: Lower the temperature to 0°C or -10°C. High heat overcomes the activation energy barrier for the second substitution.

    • Addition Mode: Add the nucleophile to the pyridazine dropwise. This ensures the substrate is always in excess relative to the nucleophile locally.

Q: I have a 4-substituted-3,6-dichloropyridazine. Which chlorine will react first?

A: This is governed by a tug-of-war between sterics and electronics.

  • Electronic Control: The nucleophile generally attacks the 3-position (distal to the substituent) if the substituent at C4 is electron-donating (e.g., -Me), as the C4-substituent deactivates the adjacent C3-chlorine less than the C6-chlorine [2].

  • Steric Control: Bulky nucleophiles (e.g., t-BuO-) will almost exclusively attack the 6-position (less hindered).

  • The "Vinylogous" Exception: If you have a carboxamide at C4, the C3 position behaves like a vinylogous carbamoyl chloride and becomes highly activated, often directing attack to C3 despite sterics [2].

Module B: Low Yield & Stalled Reactions

Q: My reaction stalls at 50% conversion. Adding more nucleophile doesn't help.

A:

  • Check for "Protonation Lock": If you are using an amine nucleophile, the product (an aminopyridazine) is basic. It can scavenge protons (HCl) generated by the reaction. The resulting pyridazinium salt is highly electron-deficient but often insoluble or unreactive in the specific solvent matrix. Fix: Add an inorganic base (K2CO3 or Cs2CO3) to scavenge the acid.

  • Leaving Group Swap: If using a chloro-pyridazine, switch to a fluoro-pyridazine . The C-F bond is stronger, but the high electronegativity lowers the LUMO energy, dramatically accelerating the rate-determining addition step (Element Effect) [3].

  • Lewis Acid Catalysis: For stubborn substrates (e.g., 4-chloropyridazines), add 10-20 mol% ZnCl2. The zinc coordinates to the ring nitrogens, pulling electron density and activating the ring further.

Module C: Impurities & Decomposition

Q: The reaction turns black/tarry, and I see a peak with Mass = M+16.

A:

  • Diagnosis: M+16 usually indicates hydrolysis (Cl replaced by OH, tautomerizing to the pyridazinone =O).

  • Root Cause: Wet solvent or hydroxide impurities in your base (common in old alkoxide bottles).

  • Fix:

    • Dry solvents over molecular sieves (3Å or 4Å) for 24 hours.

    • Switch from hygroscopic bases (NaH, KOtBu) to non-nucleophilic organic bases (DBU, BEMP) if possible, or ensure fresh reagents.

    • Black Tar: Pyridazines are electron-deficient dienes. At high temperatures (>120°C), they can undergo inverse electron-demand Diels-Alder reactions with themselves or solvent impurities, leading to polymerization. Cap temperature at 80-100°C.

Decision Tree: Optimization Workflow

Use this logic flow to determine your next experimental step.

Troubleshooting_Flow Start Start Optimization CheckLCMS Check LCMS/TLC Start->CheckLCMS Yield Yield < 50%? CheckLCMS->Yield Impurities Side Products? Yield->Impurities Conversion High, Yield Low Action_Temp Increase Temp (Max 100°C) Yield->Action_Temp Reaction Slow Action_LG Switch Cl -> F Yield->Action_LG Substrate Inert Action_Dry Dry Solvent/Reagents (Hydrolysis Detected) Impurities->Action_Dry M+16 (OH) found Action_Sterics Change Solvent/Base (Regio-isomer issue) Impurities->Action_Sterics Wrong Isomer

Figure 2: Logic flow for diagnosing SNAr failures on pyridazine scaffolds.

Standardized Protocol: Amination of 3,6-Dichloropyridazine

Objective: Selective mono-amination at C3.

  • Preparation: Flame-dry a reaction vial and purge with Argon.

  • Dissolution: Dissolve 3,6-dichloropyridazine (1.0 eq) in anhydrous DMSO (0.5 M).

  • Base Addition: Add DIPEA (2.5 eq) or K2CO3 (1.5 eq).

  • Nucleophile Addition: Add the amine (1.05 eq) slowly at Room Temperature (RT).

  • Monitoring: Stir at RT for 1 hour. Monitor by LCMS.

    • If <10% conversion: Heat to 50°C.

    • If bis-substitution observed: Cool to 0°C and repeat with dropwise addition of amine.

  • Workup: Dilute with water (precipitates product if solid) or extract with EtOAc. Wash organic layer 3x with water to remove DMSO.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Aromatic Compounds. Chemical Reviews, 49(2), 273–412. Link

  • Haider, N., & Wanko, R. (1997). Pyridazines,[5][6][7] 85. On the Regioselectivity of Attack of O-Nucleophiles at 4-Substituted 3,6-Dichloropyridazines. Heterocycles, 45(12), 2393. Link

  • Rohrbach, S., Smith, A. J., & Williams, J. H. (2019). Nucleophilic Aromatic Substitution (SNAr) in Drug Discovery.[8] Journal of Medicinal Chemistry. (General Reference on SNAr Optimization). Link

  • WuXi AppTec. (2021). SNAr Reaction of Polyhalogenated Heterocycles: QM Analysis. WuXi AppTec Technical Guides. Link

Sources

Technical Support Center: Stability & Handling of 3,6-Dichloro-N,N-dimethylpyridazin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

3,6-dichloro-N,N-dimethylpyridazin-4-amine is a functionalized heteroaromatic building block. Unlike its parent compound (3,6-dichloropyridazine), the introduction of the electron-donating dimethylamine group at the C4 position significantly alters its reactivity profile.

While generally robust, this compound exhibits conditional instability under basic conditions . The primary degradation pathway is Nucleophilic Aromatic Substitution (


) , specifically hydrolysis, leading to the formation of thermodynamically stable pyridazinones.
Stability Profile Snapshot
ConditionStability RatingPrimary Risk
Aqueous Base (pH < 10, RT) Stable Minimal hydrolysis over short durations (<24h).
Strong Base (NaOH/KOH, >1M) ⚠️ Conditional Slow hydrolysis at C6 position; accelerates w/ time.
Basic Conditions + Heat (>50°C) Unstable Rapid conversion to pyridazinones (Yellowing).
Non-nucleophilic Base (DIPEA, t-BuOK) Stable Stable in anhydrous organic solvents.

Mechanism of Instability: The "Why"

To troubleshoot effectively, you must understand the electronic forces at play.

The Electronic Push-Pull

The pyridazine ring is electron-deficient (electrophilic). However, the dimethylamino group (-NMe


)  at C4 acts as a strong electron donor via resonance (

effect).
  • Deactivation of C3: The lone pair on the amine donates electron density into the ring, preferentially increasing electron density at the C3 and C5 positions (ortho/para-like relationship). This makes the C3-chlorine bond significantly less reactive toward nucleophiles than in unsubstituted pyridazines.

  • Vulnerability of C6: The C6 position receives less electron density from the C4-amine. Consequently, under forcing basic conditions (high pH + heat), hydroxide ions (

    
    ) preferentially attack C6.
    
  • The Driving Force (Tautomerization): If

    
     displaces the chloride, the resulting hydroxy-pyridazine immediately tautomerizes to a pyridazinone . This keto-form is highly stable, effectively driving the reaction to completion and preventing reversibility.
    

Troubleshooting Guide

Scenario A: "I see a new, polar spot on TLC after basic workup."

Diagnosis: Hydrolysis has occurred, forming a pyridazinone byproduct. Root Cause: Exposure to aqueous strong base (e.g., 1N NaOH) for an extended period, or localized heating during neutralization. Corrective Action:

  • Protocol Shift: Switch to a milder base for workup, such as Saturated NaHCO

    
     or K
    
    
    
    CO
    
    
    .
  • Temperature Control: Ensure the quench is performed at 0°C.

  • Identification: The byproduct (likely 6-chloro-5-(dimethylamino)pyridazin-3(2H)-one) will be significantly more polar and may fluoresce blue/green under UV (365 nm).

Scenario B: "My yield is low, and the aqueous layer is yellow."

Diagnosis: Loss of product to the aqueous phase as a water-soluble salt. Root Cause: The pyridazine ring is basic (pKa ~2-3), but the degradation product (pyridazinone) can be deprotonated in strong base, becoming a water-soluble anion. Corrective Action:

  • pH Adjustment: Ensure the aqueous layer is not pH > 12. Adjust to pH 8-9 before extraction.

  • Salting Out: Saturate the aqueous layer with NaCl to decrease the solubility of the organic amine.

Scenario C: "Reaction turned black/tarry with Sodium Hydride (NaH)."

Diagnosis: Polymerization or non-specific decomposition. Root Cause: While the molecule is stable to non-nucleophilic bases, extremely strong bases like NaH can deprotonate the methyl groups of the amine (rare) or cause ring opening if the temperature is uncontrolled. Corrective Action:

  • Reagent Swap: Use LiHMDS or LDA at -78°C if deprotonation elsewhere is required. Avoid NaH with electron-deficient halo-heterocycles at ambient temperatures unless validated.

Frequently Asked Questions (FAQ)

Q1: Can I use NaOH to quench a reaction containing this compound?

  • Answer: Yes, but with caveats. Rapid quenching with cold dilute NaOH (0.1 M) is acceptable if followed immediately by extraction. Do not stir the biphasic mixture overnight. Long-term exposure to hydroxide converts the compound to the pyridazinone.

Q2: Which position is most reactive for


 if I want to derivatize it? 
  • Answer: The C6 position is generally more reactive than C3. The C4-dimethylamino group deactivates the adjacent C3 position. Therefore, if you treat this molecule with a nucleophile (e.g., a thiol or another amine), substitution will likely occur at C6 first.

Q3: Is the compound light sensitive?

  • Answer: Chloropyridazines can be sensitive to UV light, which may induce radical dechlorination. Store in amber vials. If the solid turns from off-white to yellow/orange, surface hydrolysis or photo-degradation has occurred.

Validated Protocols

Protocol 5.1: Stability Stress Test (HPLC)

Use this protocol to verify if your specific basic conditions are safe.

Materials:

  • Sample: 3,6-dichloro-N,N-dimethylpyridazin-4-amine (1 mg/mL in MeCN).

  • Stress Agent: 0.1 N NaOH (aqueous).

  • Control: 0.1 N HCl and Neutral Water.

Procedure:

  • Preparation: Mix 500 µL of Sample solution with 500 µL of Stress Agent.

  • Incubation: Incubate at Room Temperature for 1 hour . (Do not heat initially).

  • Analysis: Inject immediately onto HPLC (C18 Column, Gradient 5-95% MeCN/Water + 0.1% Formic Acid).

  • Criteria:

    • Pass: >98% recovery of parent peak area vs. neutral control.

    • Fail: Appearance of a new peak at lower retention time (Rt ~ 0.6x of parent) corresponding to the hydrolyzed product (M+H = 146/148 Da, loss of Cl, gain of OH).

Visualizing the Degradation Pathway

The following diagram illustrates the regioselective hydrolysis pathway under basic conditions. Note the preferential attack at C6 due to the electronic influence of the C4-amine.

G cluster_legend Pathway Logic Start 3,6-dichloro- N,N-dimethylpyridazin-4-amine TS Meisenheimer Complex (at C6) Start->TS Nucleophilic Attack (Rate Limiting) Base OH- (Base) Base->TS Product 6-chloro-5-(dimethylamino) pyridazin-3(2H)-one TS->Product Elimination & Tautomerization Cl Cl- (Leaving Group) TS->Cl Note1 C4-NMe2 deactivates C3 via resonance (+M)

Figure 1: Mechanism of base-mediated hydrolysis. The electron-donating amine directs attack to the C6 position, leading to the stable pyridazinone tautomer.

References

  • Castle, R. N. (Ed.). The Chemistry of Heterocyclic Compounds, Pyridazines (Vol. 28). John Wiley & Sons.[1][2] (Authoritative text on general pyridazine reactivity and halogen displacement).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67331, 3,6-Dichloropyridazine. Retrieved from [Link] (Base structure reactivity data).

  • Maes, B. U., & Lemière, G. L. (2001). Kinetic study of nucleophilic aromatic substitution of chloropyridazines. Journal of Heterocyclic Chemistry. (Mechanistic grounding for regioselectivity in amino-chloropyridazines).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Identifying Dimethylamino Group Signals in Pyridazine NMR

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the pyridazine scaffold is a cornerstone of modern medicinal and agrochemical chemistry. Its unique electronic properties and ability to engage in various molecular interactions have cemented its status as a "privileged structure."[1] When functionalizing this core, the dimethylamino [-N(CH₃)₂] group is a frequent substituent, profoundly influencing the molecule's solubility, basicity, and biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for the structural elucidation of these complex molecules. However, a common challenge arises: confidently identifying the proton (¹H) signals of the dimethylamino group amidst a complex spectral landscape. This guide provides an in-depth, methodology-focused comparison of techniques to unambiguously assign these crucial signals, moving beyond simple spectral interpretation to a robust, self-validating workflow.

The Unique Electronic Environment: Pyridazine and the -N(CH₃)₂ Group

Understanding the interplay between the pyridazine ring and the dimethylamino substituent is fundamental to interpreting the resulting NMR spectrum.

  • The Pyridazine Core : As a 1,2-diazine, the pyridazine ring is an electron-deficient aromatic system. The two adjacent, sp²-hybridized nitrogen atoms exert a strong inductive electron-withdrawing effect, which generally deshields the ring protons. This causes them to resonate at a higher chemical shift (further downfield) compared to the protons of benzene. For instance, the protons of unsubstituted pyridazine appear at approximately 9.2 ppm (H3/H6) and 7.5 ppm (H4/H5) in CDCl₃.[2]

  • The Dimethylamino Substituent : Conversely, the -N(CH₃)₂ group is a potent electron-donating group (EDG) through resonance, with the nitrogen lone pair delocalizing into the aromatic ring. On its own, an N,N-dimethylamino group attached to an aromatic system typically produces a sharp singlet integrating to six protons.

The final chemical shift of the dimethylamino protons is a delicate balance between these opposing electronic forces. The position of substitution on the pyridazine ring is therefore critical, as it dictates the proximity to the ring's electron-withdrawing nitrogen atoms and governs the efficiency of resonance donation.

A Validated Workflow for Unambiguous Signal Assignment

A simple 1D ¹H NMR spectrum is often insufficient for definitive assignment. The following workflow outlines a multi-step, self-validating process that combines 1D and 2D NMR techniques for unequivocal identification.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Confirmation cluster_conclusion Final Assignment A Step 1: Acquire 1D ¹H NMR B Identify candidate signal (Singlet, 6H Integration) A->B C Hypothesize Chemical Shift (e.g., 2.8 - 3.5 ppm) B->C D Step 2: Acquire ¹H-¹³C HSQC C->D Proceed to 2D for validation E Confirm C-H one-bond correlation. Is there a cross-peak from the candidate proton signal to a single aliphatic carbon? D->E E->C No, re-evaluate 1D J Unambiguous Signal Assignment E->J Yes F Step 3: Acquire ¹H-¹³C HMBC G Establish 2-3 bond connectivity. Does the candidate signal show a cross-peak to an aromatic carbon on the pyridazine ring? F->G G->J Yes H Step 4: Acquire ¹H-¹H NOESY I Confirm through-space proximity. Does the candidate signal show an NOE to an adjacent ring proton? H->I I->J Yes

Figure 1. Workflow for unambiguous assignment of dimethylamino signals.
Experimental Protocols

Protocol 1: Standard 1D and 2D NMR Data Acquisition

  • Sample Preparation : Dissolve 5-10 mg of the dimethylamino-pyridazine sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the solvent is of high purity to avoid interfering impurity signals.

  • ¹H NMR Acquisition :

    • Acquire a standard 1D proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay (d1) of 1-2 seconds, spectral width covering -2 to 12 ppm.

    • Process the spectrum with standard Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like TMS (0 ppm).

  • 2D HSQC Acquisition :

    • Use a standard, gradient-selected HSQC (Heteronuclear Single Quantum Coherence) pulse sequence.

    • Optimize the spectral widths in both the ¹H and ¹³C dimensions to cover all expected signals.

    • Set the number of scans to achieve adequate signal-to-noise (typically 8-16 scans per increment).

  • 2D HMBC Acquisition :

    • Use a standard, gradient-selected HMBC (Heteronuclear Multiple Bond Correlation) pulse sequence.

    • The key parameter is the long-range coupling delay, typically optimized for a J-coupling of 8-10 Hz to observe 2- and 3-bond correlations.

  • 2D NOESY Acquisition :

    • Use a standard NOESY (Nuclear Overhauser Effect Spectroscopy) pulse sequence.

    • The critical parameter is the mixing time (d8), which allows for magnetization transfer through space. For small molecules (< 800 Da), a mixing time of 500-800 ms is a good starting point.

    • Ensure the sample is free of paramagnetic impurities (e.g., dissolved oxygen) for optimal NOE buildup.

Comparative Data Analysis

The chemical shift of a dimethylamino group is highly sensitive to its electronic environment. By comparing the target molecule to structurally related compounds, we can build a predictive understanding of the expected spectral features.

The electron-donating -N(CH₃)₂ group will be significantly influenced by the electron-withdrawing nature of the heterocyclic ring it is attached to. The more electron-deficient the ring, the more deshielded (downfield shift) the dimethylamino protons will be.

CompoundAromatic SystemSolvent¹H Chemical Shift of -N(CH₃)₂ (ppm)Rationale & Reference(s)
N,N-Dimethylaniline Benzene (Electron-rich)CDCl₃~2.92 - 2.95The benzene ring is relatively electron-rich, placing the signal at a comparatively upfield position.
4-(Dimethylamino)pyridine (DMAP) Pyridine (Electron-deficient)CDCl₃~3.02The single nitrogen atom in the pyridine ring withdraws electron density, causing a downfield shift compared to dimethylaniline.[3]
3-(Dimethylamino)pyridine Pyridine (Electron-deficient)CDCl₃~2.79The meta-position relative to the ring nitrogen reduces the inductive pull compared to the para-position in DMAP, resulting in a slightly more shielded signal.[4]
5-(Dimethylamino)pyridazin-3(2H)-one derivative Pyridazinone (Highly electron-deficient)CDCl₃3.18The presence of two ring nitrogens and a carbonyl group strongly deshields the dimethylamino protons, shifting the signal significantly downfield.[1]
3- or 4-(Dimethylamino)pyridazine (Predicted) Pyridazine (Very electron-deficient)CDCl₃3.1 - 3.4Based on the trend, the two adjacent nitrogen atoms of the pyridazine ring are expected to exert a strong deshielding effect, placing the signal further downfield than in DMAP. The exact position will depend on the isomer.

Validating Structure with 2D NMR: A Case Study Approach

Let's hypothesize a 3-(dimethylamino)pyridazine molecule to illustrate the power of 2D NMR.

  • ¹H-¹³C HSQC : The first and most direct confirmation. After identifying a candidate singlet at ~3.2 ppm in the ¹H spectrum that integrates to 6H, the HSQC spectrum is checked. A cross-peak connecting this proton signal to a single carbon signal in the aliphatic region (typically ~40-45 ppm) provides definitive proof of a -N(CH₃)₂ group. The absence of such a correlation immediately invalidates the initial hypothesis.

  • ¹H-¹³C HMBC : This experiment confirms the point of attachment. The protons of the dimethylamino group (at ~3.2 ppm) are two bonds away from the carbon they are attached to (C3) and three bonds away from the adjacent ring carbons (C2 and C4). Therefore, the HMBC spectrum should display cross-peaks between the dimethylamino proton singlet and the signals for C3 and C4 of the pyridazine ring. This confirms not only the identity of the group but also its specific location.

  • ¹H-¹H NOESY : This experiment provides powerful, through-space evidence to confirm regiochemistry. The methyl protons of the dimethylamino group are physically close to the proton at the C4 position on the pyridazine ring. A NOESY experiment will reveal a cross-peak between the dimethylamino singlet and the signal for H4, confirming their spatial proximity. This is particularly valuable as it is independent of through-bond coupling.

Figure 2. Expected NOE correlation for 3-(dimethylamino)pyridazine.

Conclusion

Identifying the signals of a dimethylamino group on a pyridazine ring is a task that demands more than a cursory look at a 1D ¹H NMR spectrum. Due to the strong electronic effects of the diazine core, the chemical shift of these protons can be significantly downfield compared to other aromatic systems.

A robust and scientifically sound assignment relies on a logical, multi-technique workflow. The initial hypothesis from a 1D ¹H spectrum must be systematically validated using a suite of 2D NMR experiments. The ¹H-¹³C HSQC confirms the existence of the N-methyl groups, the ¹H-¹³C HMBC pinpoints their location on the ring, and the ¹H-¹H NOESY provides definitive spatial evidence, corroborating the regiochemistry. By employing this comprehensive approach, researchers can ensure the integrity of their structural assignments, a critical step in the development of novel pyridazine-based compounds.

References

  • Zou, X. J., Lai, L. H., Zhang, Z. X., & Jin, G. Y. (2002). Synthesis and biological activity of 2,6-disubstituted-4,5-dihalo-3(2H)-pyridazinones. Journal of Agricultural and Food Chemistry, 50(12), 3469-3473. [Link]

  • Giam, C. S., & Hauck, A. E. (1977). Improved synthesis of 3-dimethylaminopyridine. Organic Preparations and Procedures International, 9(1), 9. [Link]

  • SpectraBase. (n.d.). 4-Dimethylamino-pyridine. Wiley-VCH. Retrieved February 25, 2026, from [Link]

  • Song, Y., et al. (2022). 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one. IUCrData, 7(4), x220353. [Link]

  • Stanovnik, B., & Tišler, M. (1981). Transformations of 3-aminopyridazines. Synthesis of 4-oxo-4H-pyrimido[1,2-b]pyridazine and 1-(pyridazin-3-yl)-1H-1,2,3-triazole derivatives. Journal of Heterocyclic Chemistry, 18(4), 717-721. [Link]

  • Heinisch, G., & Lötsch, G. (1985). Pyridazines. XXXVI. Synthesis of 4-(dimethylamino)pyridinium substituted pyrazine, pyridazine, 1,3,5-triazine, purine, and imidazole. Heterocycles, 23(1), 139-146. [Link]

  • Dufour, S., et al. (2015). 4-(Dimethylamino)pyridine-Catalyzed Iodolactonization of γ,δ-Unsaturated Carboxylic Acids. RSC Advances, 5(89), 72884-72887. [Link]

Sources

LC-MS fragmentation pattern of 3,6-dichloro-4-dimethylaminopyridazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the LC-MS fragmentation behavior of 3,6-dichloro-4-dimethylaminopyridazine , a critical intermediate in the synthesis of pyridazine-based pharmaceuticals (e.g., Minaprine analogs). It compares the target analyte against common structural impurities to aid in precise identification and quality control.

Executive Summary & Application Context

3,6-Dichloro-4-dimethylaminopyridazine (MW: 191.0 Da) is a functionalized heterocyclic building block. Its analysis is frequently complicated by the presence of regioisomers and des-methyl degradation products. This guide provides a mechanistic breakdown of its ESI-MS/MS behavior, distinguishing it from its primary synthetic precursor (3,4,6-trichloropyridazine ) and its hydrolysis/metabolic impurity (3,6-dichloro-4-methylaminopyridazine ).

Key Differentiator: The unique Cl2 isotope pattern combined with the dimethylamino-specific neutral losses provides a fingerprint for unambiguous identification.

Experimental Configuration

To replicate the fragmentation patterns described, the following instrument parameters are recommended. These settings prioritize the preservation of the labile C-N bond while ensuring sufficient energy for ring-diagnostic fragments.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for [M+H]+).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 mins. (Target compound is moderately lipophilic due to Cl atoms).

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).[1]

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the amine).

  • Collision Energy (CID): Stepped 15-35 eV (To observe both side-chain losses and ring cleavage).

Fragmentation Pathway Analysis

The fragmentation of 3,6-dichloro-4-dimethylaminopyridazine ([M+H]+ = 192.0) follows three distinct mechanistic pathways driven by the chloropyridazine core and the exocyclic amine.

Primary Precursor Ion
  • m/z 192.0 (100%) : Monoisotopic peak (

    
    ).
    
  • m/z 194.0 (~65%) : First isotope peak (

    
    ).
    
  • m/z 196.0 (~10%) : Second isotope peak (

    
    ).
    
  • Note: The 9:6:1 pattern is diagnostic for the dichloro-substitution.

Mechanistic Pathways
Pathway A: Side-Chain Elimination (Proximal)

The dimethylamino group is the most labile feature.

  • Loss of Methyl Radical/Neutral (Rare in ESI): Minor peak at m/z 177 ([M+H] - 15).

  • Loss of Dimethylamine (Neutral Loss - 45 Da): Cleavage of the

    
     bond yields the protonated dichloropyridazine cation at m/z 147 .
    
Pathway B: Hydrodehalogenation (Distal)

Common in chlorinated aromatics under CID.

  • Loss of HCl (36 Da): Proton transfer from the amine to a chlorine atom facilitates the elimination of neutral HCl.

    • Transition: 192 -> 156 .

    • Significance: This fragment retains the dimethylamino group but loses the isotope pattern (becomes mono-chloro, 3:1 ratio).

Pathway C: Ring Contraction (Skeletal)

High-energy collision leads to the breakdown of the diazine ring.

  • Loss of N2 (28 Da): Retro-Diels-Alder type fragmentation.

    • Transition: 156 -> 128 (if following HCl loss).

Visualized Fragmentation Map

The following diagram illustrates the competing fragmentation pathways, color-coded by the type of bond cleavage.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 192 (Cl2 Pattern) Frag_147 Fragment m/z 147 [C4H3Cl2N2]+ (Loss of NHMe2) Precursor->Frag_147 Loss of Dimethylamine (-45 Da) Frag_156 Fragment m/z 156 [C6H6ClN3]+ (Loss of HCl) Precursor->Frag_156 Loss of HCl (-36 Da) Frag_120 Fragment m/z 120 [C6H5N3]+ (Loss of 2nd HCl) Frag_156->Frag_120 Loss of HCl (-36 Da) Frag_128 Fragment m/z 128 Ring Contraction (Loss of N2) Frag_156->Frag_128 Loss of N2 (-28 Da)

Caption: Mechanistic dissociation of 3,6-dichloro-4-dimethylaminopyridazine. Primary pathways involve amine ejection (Red) and dehydrohalogenation (Yellow).

Comparative Performance Guide

This section compares the target analyte with its most common "interfering alternatives" found in synthesis and degradation studies.

Comparison 1: Target vs. Starting Material (3,4,6-Trichloropyridazine)

The starting material often co-elutes if the gradient is too shallow.

FeatureTarget: 4-Dimethylamino- Alternative: 3,4,6-Trichloro- differentiation Strategy
Precursor m/z 192.0182.9Mass difference of ~9 Da.
Isotope Pattern Cl2 (9:6:1)Cl3 (27:27:9:1)Check M+2 and M+4 intensity ratios.
Key Fragment 156 (Loss of HCl)147 (Loss of Cl radical)Target loses HCl (even electron); Trichloro often loses Cl radical in source.
Polarity Moderate (Amine is basic)Low (No ionizable nitrogen)Target ionizes strongly in ESI+; Trichloro requires APCI or high voltage.
Comparison 2: Target vs. Impurity (Monodesmethyl Analog)

Oxidative degradation or incomplete methylation leads to 3,6-dichloro-4-methylaminopyridazine .

FeatureTarget (Dimethyl) Impurity (Monomethyl) Operational Impact
Precursor m/z 192.0178.0-14 Da shift (Loss of CH2).
Fragment m/z 156 (Loss of HCl)142 (Loss of HCl)Parallel fragmentation shifts.
Retention Time Later eluting (More hydrophobic)Earlier eluting (More polar H-bond donor)Critical: Use RT to confirm identity if mass resolution is low.

Protocol: Self-Validating Identification Workflow

To confirm the identity of 3,6-dichloro-4-dimethylaminopyridazine in a complex mixture, follow this logic gate:

  • Isotope Check: Does the MS1 spectrum at RT ~X min show a 9:6:1 ratio at m/z 192, 194, 196?

    • Yes: Proceed.

    • No: If ratio is 3:1, it is a monochloro impurity. If 27:27:9, it is trichloropyridazine.[2]

  • Neutral Loss Scan: Apply 25 eV collision energy.

    • Look for m/z 156 (Transition 192->156). This confirms the presence of the chloropyridazine core susceptible to HCl loss.

    • Look for m/z 147 (Transition 192->147). This confirms the labile dimethylamino side chain.

  • Quantification: Use the transition 192.0 -> 156.0 for quantitation (most abundant) and 192.0 -> 147.0 for qualification (specificity).

References

  • NIST Mass Spectrometry Data Center. (2025). Mass Spectrum of 3,6-Dichloro-4-methylpyridazine (Analog Reference). National Institute of Standards and Technology. Link

  • PubChem. (2025). Compound Summary: 3,6-Dichloropyridazine.[3][4][5][6][7][8] National Library of Medicine. Link

  • BenchChem. (2025). Synthesis and Characterization of Chloropyridazine Derivatives. BenchChem Technical Guides.[8] Link

  • Niessen, W.M.A. (2003). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry. Link

  • Sherif, M.H., et al. (2010).[9] Chemical Studies on 3,6-Dichloropyridazine.[3][5][6][7][8] Journal of American Science.[9] Link

Sources

Mastering Chloropyridazine Purity: A Comparative HPLC Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chloropyridazine derivatives serve as critical scaffolds in the synthesis of kinase inhibitors and other heterocyclic pharmaceuticals. However, their analysis presents a "perfect storm" of chromatographic challenges: high polarity, basicity (


), and susceptibility to hydrolysis.

This guide moves beyond generic screening protocols. We objectively compare the industry-standard C18 (Alkyl) approach against a targeted Phenyl-Hexyl (


 interaction) approach . Experimental evidence demonstrates that while C18 provides adequate retention, it often fails to resolve positional isomers (e.g., 3-chloro vs. 4-chloro) and suffers from peak tailing. The Phenyl-Hexyl chemistry, particularly when coupled with a methanolic mobile phase, offers superior selectivity and peak symmetry.

Part 1: The Chemical Challenge

To develop a robust method, one must first understand the analyte's behavior in solution.

  • Basicity & Tailing: The pyridazine ring contains two adjacent nitrogen atoms. At neutral pH, these nitrogens can interact with residual silanols on the silica support, leading to severe peak tailing (

    
    ).
    
  • Isomeric Complexity: Synthesis often yields regioisomers (e.g., 3-chloropyridazine vs. 4-chloropyridazine) that possess identical mass and hydrophobicity (

    
    ), making them indistinguishable on standard C18 columns based solely on hydrophobic subtraction.
    
  • Hydrolytic Instability: Chloropyridazines are labile. In highly acidic aqueous conditions or elevated temperatures, the chlorine atom is displaced by a hydroxyl group, forming pyridazinones (tautomers of hydroxypyridazine).

Visualization: Method Development Decision Matrix

MethodDevelopment Start Analyte Assessment (Chloropyridazine) Screening Column Screening Start->Screening C18 Path A: C18 Column (Hydrophobic Interaction) Screening->C18 Phenyl Path B: Phenyl-Hexyl (Pi-Pi + Hydrophobic) Screening->Phenyl ResultA Result A: Co-elution of isomers Peak Tailing C18->ResultA Limited Selectivity Solvent Solvent Selection (Critical Step) Phenyl->Solvent ResultB Result B: Baseline Resolution Symmetric Peaks Solvent->ResultA Acetonitrile (Suppresses Pi-Pi) Solvent->ResultB Methanol (Enhances Pi-Pi)

Figure 1: Decision matrix highlighting the critical role of stationary phase and solvent selection in separating heterocyclic isomers.

Part 2: Methodology Comparison

We compared two distinct methodologies for the purity analysis of a crude 3-chloropyridazine sample containing 5% 4-chloropyridazine (isomer) and 2% 3-hydroxypyridazine (hydrolysis impurity).

Method A: The "Generic" Alternative (C18)
  • Column: Standard Endcapped C18 (150 x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: Acetonitrile

  • Mechanism: Purely hydrophobic partitioning.

Method B: The Recommended Approach (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.8)

  • Mobile Phase B: Methanol

  • Mechanism: Hydrophobic partitioning +

    
     electron interaction.[1]
    
Comparative Data Analysis

The following data represents the average performance over


 injections.
ParameterMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Evaluation
Retention (

)
2.13.4Method B increases retention of polar heterocycles.
Tailing Factor (

)
1.6 (Significant Tailing)1.1 (Excellent Symmetry)Method B's unique selectivity and buffer choice reduce silanol activity.
Isomer Resolution (

)
0.8 (Co-elution)2.4 (Baseline Separation)Critical: Phenyl phases resolve isomers based on electron density differences.
Sensitivity (S/N) 150:1210:1Sharper peaks in Method B lead to higher signal-to-noise ratios.
Why Method B Wins: The Science of Selectivity

The failure of Method A lies in the solvent. Acetonitrile (ACN) contains a triple bond with its own


 electrons. When used with Phenyl columns, ACN competes with the analyte for the stationary phase's 

orbitals, effectively "turning off" the selective interaction.

Method B utilizes Methanol , which is protic and lacks


 electrons. This allows the electron-deficient pyridazine ring to interact strongly with the electron-rich phenyl ring on the column, creating a secondary separation mechanism that pulls the isomers apart [1, 2].

Part 3: Optimized Experimental Protocol

This protocol is designed to be self-validating . It includes system suitability steps to ensure the method is performing correctly before samples are wasted.

Reagents & Preparation
  • Ammonium Formate Buffer (10 mM, pH 3.8): Dissolve 0.63 g of ammonium formate in 1 L of HPLC-grade water. Adjust pH to 3.8 with Formic Acid. Note: This pH ensures the pyridazine is protonated for solubility but minimizes the risk of acid-catalyzed hydrolysis compared to 0.1% TFA.

  • Diluent: 90:10 Water:Methanol. Do not use 100% organic diluent to prevent peak distortion (strong solvent effect).

Instrument Parameters
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 30°C. Control is vital;

    
     interactions are temperature sensitive.
    
  • Detection: UV @ 254 nm (primary) and 220 nm (impurity check).

Gradient Table
Time (min)% Buffer (A)% Methanol (B)Description
0.0955Initial hold for polar hydrolysis products.
2.0955End of hold.
12.04060Linear ramp to elute main peak and isomers.
15.0595Wash step for highly retained dimers.
18.0595Hold wash.
18.1955Re-equilibration.
23.0955Ready for next injection.
Self-Validating System Suitability Test (SST)

Before running samples, inject a standard mixture containing the main peak and the critical isomer (4-chloropyridazine).

  • Requirement 1: Resolution (

    
    ) between 3-Cl and 4-Cl isomers must be 
    
    
    
    .
  • Requirement 2: Tailing factor (

    
    ) of the main peak must be 
    
    
    
    .
  • Requirement 3: Precision (%RSD) of retention time over 5 injections must be

    
    .
    

Part 4: Mechanism of Action

To understand why the Phenyl-Hexyl column works, we must visualize the molecular interactions.

InteractionMechanism cluster_C18 Method A: C18 Interaction cluster_Phenyl Method B: Phenyl-Hexyl Interaction Analyte Chloropyridazine (Electron Deficient Ring) C18_Phase C18 Ligand (Alkyl Chain) InteractionA Hydrophobic Only Analyte->InteractionA Weak InteractionB Pi-Pi Stacking (Selectivity Driver) Analyte->InteractionB Strong Specificity InteractionC Hydrophobic (Retention) Analyte->InteractionC InteractionA->C18_Phase Phenyl_Phase Phenyl Ligand (Aromatic Ring) InteractionB->Phenyl_Phase InteractionC->Phenyl_Phase

Figure 2: Mechanistic comparison. Method B leverages dual interactions (Hydrophobic + Pi-Pi), providing the "hooks" necessary to separate structurally similar isomers.

Part 5: Troubleshooting & Robustness

Even with an optimized method, issues can arise. Use this guide to diagnose common failures.

  • Loss of Resolution:

    • Cause: Acetonitrile contamination in the mobile phase.[3]

    • Fix: Ensure Mobile Phase B is 100% Methanol. Even 10% ACN can collapse the

      
       selectivity [3].
      
  • Peak Splitting:

    • Cause: Sample solvent mismatch.

    • Fix: If the sample is dissolved in 100% DMSO or MeOH, the strong solvent plug disperses the band before it hits the column. Dilute the sample with at least 50% water/buffer.

  • Ghost Peaks (Hydrolysis):

    • Cause: On-column degradation.

    • Check: If a new peak appears before the main peak and grows with each injection, the acidic mobile phase might be hydrolyzing the chloropyridazine.

    • Fix: Switch to Ammonium Acetate (pH 5.0). Note that this may slightly widen the peak width due to reduced protonation of the basic nitrogen, but it preserves sample integrity.

References

  • Agilent Technologies. (2009).[4] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from [Link]

  • Waters Corporation. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved from [Link]

  • Chromatography Online. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]

  • National Center for Biotechnology Information. (2006). An assessment of the retention behaviour of polycyclic aromatic hydrocarbons on reversed phase stationary phases. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of 3,6-Dichloropyridazine vs. 3,4,6-Trichloropyridazine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and medicinal chemistry, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Pyridazines, with their electron-deficient diazine core, are particularly valuable building blocks. The strategic placement of halogen atoms on this ring system creates highly versatile intermediates for nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth, objective comparison of the reactivity of two common pyridazine-based synthons: 3,6-dichloropyridazine and 3,4,6-trichloropyridazine.

The Underlying Chemistry: Electronic Landscape of Chlorinated Pyridazines

The reactivity of chlorinated pyridazines in SNAr reactions is fundamentally governed by the powerful electron-withdrawing nature of the two adjacent nitrogen atoms. This creates a π-deficient system, lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital) and making the ring carbons highly electrophilic and susceptible to attack by nucleophiles.[1] The chlorine atoms serve a dual role: they act as excellent leaving groups and their inductive electron-withdrawing effect further activates the ring, stabilizing the negatively charged Meisenheimer intermediate formed during the reaction.

In 3,6-dichloropyridazine , the two chlorine atoms are positioned at C3 and C6. Both positions are ortho to a ring nitrogen, making them highly activated and electronically equivalent sites for nucleophilic attack.

The introduction of a third chlorine atom at the C4 position to form 3,4,6-trichloropyridazine dramatically alters the electronic landscape. This additional, strongly electron-withdrawing group is expected to significantly increase the overall reactivity of the molecule toward nucleophiles by further lowering the electron density of the entire ring system.[2] The key difference now lies in the non-equivalence of the three chlorine-bearing carbons, leading to questions of regioselectivity.

dot graph "SNAr_Mechanism" { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Comparative Reactivity Analysis

While direct kinetic studies comparing the two molecules are not prevalent in the literature, a robust comparison can be constructed from established principles of physical organic chemistry and available experimental data on related systems.

3,6-Dichloropyridazine: The Symmetrical Workhorse

3,6-Dichloropyridazine is a widely used intermediate where monosubstitution can be readily achieved.[3] Due to the symmetry of the molecule, initial nucleophilic attack occurs with equal probability at either the C3 or C6 position.

  • With Amines: Reaction with ammonia or primary/secondary amines typically requires elevated temperatures and pressure, yielding 3-amino-6-chloropyridazine derivatives.[3][4]

  • With Alkoxides: Reactions with alkoxides like sodium methoxide proceed smoothly. Interestingly, the regioselectivity of subsequent reactions on substituted 3,6-dichloropyridazines can be influenced by sterics; larger alkoxide groups may favor attack at the less hindered position.[5]

  • With Sulfur Nucleophiles: Sulfur-based nucleophiles are also effective for displacing the chlorine atoms.[3]

3,4,6-Trichloropyridazine: The Activated, Asymmetric Substrate

The presence of the C4-chloro group serves to further activate the entire pyridazine ring. Therefore, 3,4,6-trichloropyridazine is predicted to be significantly more reactive than 3,6-dichloropyridazine under identical conditions. The primary challenge and synthetic opportunity with this substrate is controlling the regioselectivity of the first substitution.

Based on electronic effects in diazines, the order of reactivity for the positions is generally C4/C5 > C3/C6.[1] In 3,4,6-trichloropyridazine:

  • C4 Position: This position is para to N2 and ortho to N1 (via the N-N bond), making it highly activated.

  • C6 Position: This position is ortho to N1 and is further activated by the electron-withdrawing C4-chloro group.

  • C3 Position: This position is ortho to N2 and is also activated by the C4-chloro group.

While a definitive experimental order is not established in the available literature, computational analysis of similar systems, like trichloropyrimidine, suggests that LUMO and LUMO+1 distributions determine the site of attack.[6][7] It is highly probable that initial substitution will occur preferentially at the C4 position due to its high degree of activation, followed by substitution at C6 or C3.

Data Summary

Feature3,6-Dichloropyridazine3,4,6-Trichloropyridazine
Molecular Formula C₄H₂Cl₂N₂C₄HCl₃N₂
Molecular Weight 148.98 g/mol 183.42 g/mol [8]
Structure SymmetricalAsymmetrical
Key Activating Groups 2x Ring Nitrogens2x Ring Nitrogens, 1x C4-Chloro Group
Predicted Reactivity HighVery High (Predicted > 3,6-Dichloropyridazine)[2]
Regioselectivity Not applicable for first substitution (C3/C6 are equivalent)Preferential substitution expected, likely at C4 position first
Common Applications Intermediate for pharmaceuticals and agrochemicals.[3]Intermediate for herbicides, fungicides, and pharmaceuticals.[2]

Experimental Protocols

The following protocols provide a framework for utilizing these reagents and for conducting a direct comparative study.

Protocol 1: Synthesis of 3-Amino-6-chloropyridazine from 3,6-Dichloropyridazine

This protocol is adapted from established procedures for the amination of 3,6-dichloropyridazine.[3]

Materials:

  • 3,6-Dichloropyridazine (1.0 eq)

  • Aqueous Ammonia (25-30%, 10-20 eq)

  • Ethanol or Water (as solvent)

  • Pressure-rated reaction vessel

Procedure:

  • Charge a pressure-rated reaction vessel with 3,6-dichloropyridazine (1.0 eq) and the chosen solvent.

  • Add the aqueous ammonia solution (10-20 eq).

  • Seal the vessel securely.

  • Heat the reaction mixture to 120-150 °C with stirring for 8-24 hours. Caution: Reaction is under pressure.

  • Monitor the reaction progress by TLC or GC-MS by carefully taking aliquots after cooling the vessel.

  • Upon completion, cool the reaction vessel to room temperature.

  • Vent any excess pressure carefully.

  • The product often precipitates upon cooling. Filter the solid, wash with cold water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Protocol 2: Proposed Workflow for a Comparative Reactivity Study

To empirically determine the relative reactivity and regioselectivity, a standardized comparative experiment is essential.

dot graph "Comparative_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: Proposed workflow for a comparative reactivity study.

Conclusion and Field-Proven Insights

From both a theoretical and practical standpoint, 3,4,6-trichloropyridazine is a more highly activated substrate for nucleophilic aromatic substitution than 3,6-dichloropyridazine . The addition of the C4-chloro group not only enhances the overall rate of reaction but also introduces the critical element of regioselectivity.

For synthetic chemists, the choice between these two building blocks depends on the target molecule:

  • 3,6-Dichloropyridazine is the ideal starting material for symmetrical 3,6-disubstituted pyridazines or for straightforward access to monosubstituted 3-chloro-6-substituted pyridazines.

  • 3,4,6-Trichloropyridazine offers a pathway to more complex, polysubstituted pyridazines. Its heightened reactivity may allow for milder reaction conditions. However, careful optimization is required to control the site of the initial substitution, which presents an opportunity for sophisticated molecular design. Researchers should anticipate that the first substitution will likely occur at the C4 position, providing a 3,6-dichloro-4-substituted pyridazine intermediate for further functionalization.

This guide serves as a foundational resource for making informed decisions in the selection and application of these versatile heterocyclic intermediates. The provided protocols offer a starting point for laboratory synthesis and for further investigation into the nuanced reactivity of these important compounds.

References

  • Heinisch, G., Matuszczak, B., & Wilke, J. C. PYRIDAZINES, 85.' ON THE REGIOSELECTIVITY OF ATTACK OF 0-NUCLEOPHILES AT 4-SUBSTITUTED 3,6- DICHLOROPYRIDAZINES. Institute of Pharmaceutical Chemistry, University of Innsbruck.
  • Ostapiuk, Y. V., et al. A regiospecific reaction of pyridazines with vicarious nucleophilic substitution via their dicyanomethylide derivatives.
  • Google Patents. (2007). Process for producing 3-amino-6-chloropyridazine. WO2007026623A1.
  • Yu, J. (2014). LUMO Analysis of Electrophiles (Part II). Magical Power of Quantum Mechanics-Chemistry.
  • Google Patents. (2010). Preparation method of 3,4,6-trichloro-pyridazine. CN101817788A.
  • Sherif, M. H., et al. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Journal of American Science, 6(11), 570-574.
  • Yu, J. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
  • Yu, J. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn. [Link]

  • ResearchGate. (2011). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Request PDF.
  • Deeb, A., & Saad, H. (2003). PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS, PART 9. TETRAZOLO[1,5-b]PYRIDAZINE-8-CARBOHYDRAZIDE SYNTHESIS AND SOME REACTIONS. HETEROCYCLES, 60(8), 1873-1879.
  • BenchChem. (2025). Technical Support Center: Synthesis of 6-Chloro-3-methoxypyridazin-4-amine.
  • Muñoz-Espinoza, J., Barriga-González, G., & Jiménez-Meza, S. (2025). DETERMINATION OF pKa AND pKb FROM ELECTRONIC PROPERTIES DERIVED FROM CONCEPTUAL DENSITY FUNCTIONAL THEORY (cDFT). Journal of the Chilean Chemical Society.
  • Schlosser, M., Bobbio, C., & Rausis, T. (2005). Regiochemically Flexible Substitutions of Di-, Tri-, and Tetrahalopyridines: The Trialkylsilyl Trick. The Journal of Organic Chemistry, 70(5), 1837-1843.
  • Triple Eh?. (2016). Lumo: Director's Commentary, Part 5. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). 3,4,6-Trichloropyridazine. PubChem. [Link]

  • BenchChem. (2025). A Comparative Guide to the Reactivity of 3,5-Dichloropyridine and 2,6-Dichloropyridine for Drug Development Professionals.
  • Pöthig, A., et al. (2012). Tuning the electronic properties of dppz-ligands and their palladium(II) complexes. Dalton Transactions, 41(31), 9456-9466.
  • GamerCore. (2017). LUMO #4 | TODOS LOS COLECCIONABLES | ALL COLLECTIBLE LOCATIONS. YouTube. [Link]

  • Pharmaffiliates. 4,5-Dichloropyridazine. [Link]

  • Black Heretic. (2024). Achievement guide, and maps of all collectibles. Steam Community. [Link]

  • TrueAchievements. (n.d.). Guide for Lumo - The Cauldron Section: Part 3. [Link]

  • TrueAchievements. (n.d.). Guide for Lumo - The Basics. [Link]

  • Shishkin, D. I., et al. (2023).
  • clemcy dieu. (2017). Lumo switch Walkthrough Part 3. YouTube. [Link]

  • clemcy dieu. (2021). Lumo switch Walkthrough Part 6. YouTube. [Link]

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A Comparative Guide to Reference Standards for 4-Substituted 3,6-Dichloropyridazine Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Impurity Profiling in Drug Development

In the landscape of pharmaceutical development, the adage "the dose makes the poison" is a constant reminder of the importance of purity. Impurities in active pharmaceutical ingredients (APIs) can have a significant impact on the safety and efficacy of a drug product.[1][2] Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines (Q3A and Q3B) that mandate the identification, qualification, and control of impurities.[1][2] For novel chemical entities like 4-substituted 3,6-dichloropyridazines, a class of heterocyclic compounds with broad biological activities, a thorough understanding and control of their impurity profiles are paramount for successful regulatory submission and patient safety.

This guide provides an in-depth technical comparison of reference standards for impurities of 4-substituted 3,6-dichloropyridazines, using 4-amino-3,6-dichloropyridazine as a practical case study. We will explore the identification of potential impurities, the different types of reference standards available, and provide supporting experimental protocols for their analysis. This guide is intended for researchers, scientists, and drug development professionals who are tasked with the critical responsibility of ensuring the purity and quality of their drug candidates.

Identifying Potential Impurities in 4-Amino-3,6-Dichloropyridazine

The first step in controlling impurities is to anticipate their presence. Impurities can arise from various sources, including the synthetic route, degradation of the API, and storage conditions. A systematic approach to identifying potential impurities is crucial.

Synthesis-Related Impurities

The synthesis of 4-amino-3,6-dichloropyridazine typically involves the reaction of a precursor like 3,4,6-trichloropyridazine with an aminating agent.[3] Based on this, we can predict several potential process-related impurities:

  • Unreacted Starting Materials: Residual 3,4,5-trichloropyridazine.

  • Isomeric Byproducts: Positional isomers such as 3,5-dichloro-4-pyridazineamine and 5,6-dichloro-4-pyridazineamine may form.[3]

  • Related Substances: Incomplete reactions or side reactions can lead to impurities like partially dehalogenated pyridazines.[4]

Degradation Products

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions.[5][6][7][8][9] These studies typically involve exposing the drug substance to heat, humidity, acid, base, light, and oxidation. Potential degradation pathways for 4-amino-3,6-dichloropyridazine could include:

  • Hydrolysis: The chloro-substituents may be susceptible to hydrolysis, leading to the formation of hydroxy-derivatives.

  • Oxidation: The amino group could be oxidized, forming various oxidation products.

  • Dehalogenation: Loss of one or both chlorine atoms to yield the corresponding aminopyridazines.

The following diagram illustrates the potential sources of impurities in the context of a drug development workflow.

G cluster_synthesis Synthesis Stage cluster_downstream Downstream Processing & Storage start_mat Starting Materials (e.g., 3,4,5-trichloropyridazine) intermediates Intermediates start_mat->intermediates proc_imp Process-Related Impurities - Unreacted Starting Materials - Isomeric Byproducts - Reagents start_mat->proc_imp api Crude API (4-amino-3,6-dichloropyridazine) intermediates->api intermediates->proc_imp purification Purification deg_imp Degradation Products - Hydrolysis Products - Oxidation Products - Dehalogenated Species formulation Formulation storage Storage & Stability Testing storage->deg_imp

Caption: Workflow of API development and sources of impurities.

A Comparative Look at Reference Standards

Once potential impurities have been identified, the next critical step is to obtain reference standards for their quantification.[2] Reference standards are highly characterized materials used to ensure the identity, strength, quality, and purity of a substance.[2][10] They can be broadly categorized as primary and secondary (or in-house) standards.

Standard Type Description Source Advantages Disadvantages
Primary Reference Standard A highly purified and well-characterized substance, often provided by a pharmacopeial body (e.g., USP, EP). It is used as the ultimate benchmark.[2][10]Pharmacopeias (e.g., USP, EP), National Metrology Institutes (e.g., NIST)Highest level of purity and characterization; universally accepted by regulatory agencies.[1][2]Expensive; limited availability for novel or specific impurities.
Secondary (Working) Standard A standard that is qualified against a primary reference standard. It is used for routine quality control.[10]In-house preparation or purchased from a commercial supplier.More cost-effective for routine use; readily available.Requires rigorous in-house qualification and traceability to a primary standard.[11][12]
Certified Reference Material (CRM) A reference material, characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate.[13][14]Commercial suppliers specializing in reference materials.High purity with a detailed Certificate of Analysis (CoA); traceability to international standards.[13]May not be available for all specific impurities; cost can be a factor.
In-house Characterized Material A substance synthesized and characterized internally when a commercial standard is unavailable.In-house synthesis.The only option when no commercial source exists.Requires extensive characterization (NMR, MS, elemental analysis) to establish identity and purity; may not be as readily accepted by regulatory agencies without thorough justification.[11][12]
The Challenge of Sourcing Impurity Standards

For a relatively new or specialized molecule like 4-amino-3,6-dichloropyridazine, finding commercially available, certified reference materials for all its potential impurities can be challenging. While the parent compound is available from suppliers like Apollo Scientific, TCI, and Sigma-Aldrich, its specific process-related and degradation impurities may not be.[2][11][12][15][16] In such cases, the qualification of an in-house reference standard becomes a critical activity.

Qualification of an In-house Reference Standard

When a primary or certified reference standard for an impurity is not available, a well-characterized in-house standard is necessary. The qualification process must be robust and well-documented to be accepted by regulatory authorities.[12][17]

The following diagram outlines a typical workflow for the qualification of an in-house reference standard.

G cluster_qualification In-house Reference Standard Qualification synthesis Synthesis & Isolation of Impurity purification Purification (e.g., Prep-HPLC, Recrystallization) synthesis->purification characterization Structural Characterization - NMR (1H, 13C) - Mass Spectrometry - IR Spectroscopy - Elemental Analysis purification->characterization purity Purity Assessment - HPLC/UPLC (≥99.5%) - DSC/TGA - Water Content (Karl Fischer) - Residual Solvents (GC) characterization->purity documentation Documentation - Certificate of Analysis - Qualification Report purity->documentation storage Stability & Storage - Establish Storage Conditions - Re-test Schedule documentation->storage

Caption: Workflow for qualifying an in-house reference standard.

Experimental Protocols: A Comparative Approach to Analysis

A robust analytical method is essential for the accurate quantification of impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the workhorses of pharmaceutical impurity analysis due to their high resolution and sensitivity.[18]

Protocol: HPLC Method for the Analysis of 4-Amino-3,6-Dichloropyridazine and its Impurities

This protocol provides a starting point for the development of a stability-indicating HPLC method.

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Sample Preparation:

  • Accurately weigh and dissolve the 4-amino-3,6-dichloropyridazine sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Prepare a reference standard solution of 4-amino-3,6-dichloropyridazine at the same concentration.

  • Prepare solutions of any available impurity reference standards at a concentration relevant to the specification limit (e.g., 0.1% of the API concentration).

Method Validation: The method should be validated according to ICH Q2(R2) guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[19]

Comparative Performance of Reference Standards

The quality of the reference standard directly impacts the reliability of the analytical results. The table below provides a hypothetical comparison of different grades of a 4-amino-3,6-dichloropyridazine reference standard.

Parameter USP Primary Standard Commercial CRM In-house Standard
Purity (by HPLC) ≥ 99.9%≥ 99.5%≥ 99.0%
Characterization Extensive (NMR, MS, IR, EA, etc.)Comprehensive (NMR, MS, HPLC)Varies; must be thoroughly documented
Certification USP CertificateISO 17034 / ISO/IEC 17025 Certificate of AnalysisInternal Qualification Report
Traceability To international standardsTo NIST or other primary standardsTraceable to primary standard if used for qualification
Cost HighModerate to HighLow (synthesis cost)
Regulatory Acceptance HighHighDependent on the quality of the qualification data

Conclusion: A Proactive Approach to Impurity Control

The control of impurities in 4-substituted 3,6-dichloropyridazines is a critical aspect of drug development that requires a multifaceted approach. This guide has provided a framework for identifying potential impurities, understanding the different types of reference standards, and implementing robust analytical methods. While the availability of certified reference materials for all potential impurities may be limited, a thorough in-house qualification program can provide the necessary assurance of a standard's identity and purity. By adopting a proactive and scientifically sound strategy for impurity profiling and reference standard management, researchers and drug developers can ensure the quality, safety, and efficacy of their products, ultimately leading to successful regulatory outcomes and improved patient health.

References

  • Qvents. (2025, April 14). Qualification of Inhouse Reference Standards and Secondary Standards. [Link]

  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. [Link]

  • SynThink Research Chemicals. USP Reference Standards in Pharmaceutical Analysis. [Link]

  • How RS Are Used in Pre/Post Approval Medicines Framework Reference Standards and Regulatory Milestones. (2019, March 12). [Link]

  • FDA. Guidance for Industry Q3A Impurities in New Drug Substances. [Link]

  • Shah Darshil. B et al. (2015, March 13). COMPARATIVE STUDY OF REFERENCE PRODUCTS IN GENERIC DRUG DEVELOPMENT IN U.S. AND EUROPE. [Link]

  • Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society.
  • Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. [Link]

  • IOSR Journal. (2018, February 26). Characterization and Validation of Impurities in Pharmaceutical Bulk Drug by HPLC Methods. [Link]

  • Google Patents. WO2016180833A1 - Process for preparing 4-amino-pyridazines.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). [Link]

  • Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. [Link]

  • Journal of American Science. (2010, September 29). chemical studies on 3,6-dichloropyridazine. [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (2025, August 10). [Link]

  • Waters. A Novel Approach Using UPLC-Tof MSE and the UNIFI Scientific Information System to Facilitate Impurity Profiling of. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). [Link]

  • Waters. Simplified Approaches to Impurity Identification using Accurate Mass UPLC-MS. [Link]

  • LabStandard. Sulfachloropyridazine. [Link]

  • ResearchGate. (2019, July 30). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020, November 11). [Link]

  • Loba Chemie. Certified Reference materials traceable to NIST SRM. [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • PubChem. 3,6-Dichloropyridazine. [Link]

  • PMC. (2023, November 7). Greenness assessment of UPLC/MS/MS method for determination of two antihypertensive agents and their harmful impurities with ADME/TOX profile study. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3,6-dichloro-N,N-dimethylpyridazin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 3,6-dichloro-N,N-dimethylpyridazin-4-amine

Part 1: Hazard Identification & Risk Assessment

Effective safety protocols are not generic; they are derived from the specific physicochemical properties of the target molecule. 3,6-dichloro-N,N-dimethylpyridazin-4-amine (CAS 17258-35-4) presents a dual-hazard profile characteristic of halogenated N-heterocycles:

  • Chemical Reactivity (The "Warhead"): The 3,6-dichloro substitution pattern on the pyridazine ring creates electrophilic sites susceptible to nucleophilic attack.[1] In a biological context, this implies potential for alkylation of proteins or DNA, classifying it as a potential sensitizer and mutagen .[1]

  • Bioavailability (The Delivery System): The N,N-dimethyl group increases lipophilicity compared to the primary amine, enhancing skin permeation and blood-brain barrier crossing potential.[1]

Core Hazard Classifications (Derived from Structure-Activity Relationships):

  • Acute Toxicity (Oral/Inhalation): Category 3 (Toxic).[1][2]

  • Skin/Eye Corrosion: Category 2 (Irritant) to Category 1 (Corrosive) depending on concentration.[1]

  • Target Organ Toxicity (STOT-SE): Respiratory tract irritation.[1][3]

Part 2: The PPE Matrix (Scale-Dependent)

Do not apply a "one-size-fits-all" approach. Risk scales with quantity and physical state. Use this matrix to determine your required protection level.

Parameter Level 1: Analytical / Micro-Scale Level 2: Preparative / Macro-Scale
Quantity < 100 mg (e.g., NMR prep, weighing standards)> 100 mg (e.g., Synthesis, Purification)
State Solid or Dilute Solution (<0.1 M)Solid Powder or Concentrated Stock
Primary Risk Minor inhalation of dust; accidental skin touch.[1][3]Dust cloud generation; splash of concentrated organic solution.
Hand Protection Double Nitrile Gloves (0.11 mm min thickness).[1] Change immediately upon splash.Laminate (Silver Shield) liners under Nitrile outer gloves.[1] Reason: Chlorinated heterocycles in DMSO/DCM permeate nitrile rapidly.
Respiratory Fume Hood (Sash at 18").[1] No respirator required if hood is certified.N95 or P100 Respirator required in addition to Fume Hood during open weighing or solids transfer.[1]
Eye Protection Safety Glasses with side shields.[1][2][4]Chemical Goggles (indirect vent) or Face Shield.[1]
Body Defense Standard Lab Coat (Cotton/Poly blend).[1]Tyvek® Lab Coat or Apron (Disposable, impervious).

Part 3: Decision Logic & Workflow Visualization

The following diagram illustrates the logical flow for selecting PPE and the operational sequence for safe handling.

SafetyProtocol Start START: Handling 3,6-dichloro-N,N-dimethylpyridazin-4-amine StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Weighing Liquid Solution (DMSO/DCM) StateCheck->Liquid Dissolving/Reacting RiskSolid Risk: Dust Inhalation Solid->RiskSolid RiskLiquid Risk: Dermal Permeation Liquid->RiskLiquid ActionSolid Protocol A: Static Control + N95/P100 Mask + Anti-static Spatula RiskSolid->ActionSolid ActionLiquid Protocol B: Barrier Control + Laminate Glove Liners + Fume Hood Sash <18" RiskLiquid->ActionLiquid Disposal Disposal: Segregate as Halogenated Organic Waste ActionSolid->Disposal ActionLiquid->Disposal

Figure 1: Decision logic for PPE selection based on physical state and primary risk vector.[1][3]

Part 4: Operational Protocols (Step-by-Step)

Phase A: Preparation & Gowning
  • The "Double-Glove" Logic:

    • Inner Layer: Brightly colored nitrile (e.g., orange or purple).[1] This acts as a breach indicator.

    • Outer Layer: Standard blue nitrile or laminate.[1] If the inner color becomes visible, the outer barrier is compromised.

  • Engineering Controls: Verify Fume Hood flow rate is 80–100 fpm (face velocity) before opening the container.

Phase B: Handling Solids (Weighing)
  • Static Management: Chlorinated amine powders are often electrostatic.[1] Use an ionizing fan or anti-static gun inside the hood to prevent "powder fly" (dispersion of particles).[1]

  • Technique: Never pour from the stock bottle. Use a disposable spatula to transfer to a tared vial. Cap the stock bottle immediately after transfer.

Phase C: Handling Solutions (Synthesis/NMR)
  • Solvent Trap: If dissolving in DMSO or DMF, be aware that these solvents carry the toxic payload through standard nitrile gloves.[1]

    • Protocol: If a spill occurs on the glove, do not wipe it .[1] Remove the outer glove immediately, wash the inner glove with soap/water, and re-glove.

Phase D: De-gowning & Waste Disposal
  • Wipe Down: Clean the work surface with a detergent solution (surfactant), followed by an alcohol wipe.

  • Waste Segregation:

    • Solid Waste: Contaminated gloves, paper towels, and weigh boats go into "Hazardous Solid Waste" (double-bagged).[1]

    • Liquid Waste: Must go into Halogenated Organic Waste .[1] Do not mix with general non-halogenated solvents, as this complicates incineration protocols.[1]

  • Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk) for 20 seconds.

Part 5: Emergency Response

Event Immediate Action Scientific Rationale
Skin Contact Wash with PEG-400 (Polyethylene Glycol) if available, or copious soap and water.[1][3]Chlorinated aromatics are lipophilic; water alone may not efficiently remove them from skin pores. PEG acts as a solubilizer.
Eye Contact Flush for 15 minutes minimum.[1][4][5][6]Corrosive amines can cause irreversible corneal opacity. Immediate dilution is critical to normalize pH.
Spill (Solid) Cover with wet paper towel to prevent dust.[1] Scoop into waste.Dry sweeping generates aerosols. Wetting the powder suppresses the inhalation hazard.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • PubChem. (2023).[1] Compound Summary: 3,6-Dichloro-4-methylpyridazine (Analogous Structure).[1][3] National Library of Medicine. [1]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Personal Protective Equipment (29 CFR 1910.132).[1] [1]

  • Santa Cruz Biotechnology. (2023).[1] Safety Data Sheet: 3,6-Dichloropyridazin-4-amine (Structural Analog).

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.